Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSSTZJKSWSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277004 | |
| Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-50-5 | |
| Record name | 5336-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.
Introduction
This compound is a pyrrolidinedione derivative with significant potential as a building block in the synthesis of various biologically active molecules. Its structural features, including the dicarbonyl functionality and the N-benzyl group, make it a versatile scaffold for further chemical modifications. This guide outlines a plausible and efficient multi-step synthesis of the title compound, commencing from readily available starting materials. The overall synthesis can be divided into two main stages: the construction of the pyrrolidinone ring system followed by the introduction of the second carbonyl group.
Overall Synthesis Pathway
The synthesis of this compound is proposed to proceed through a four-step sequence. The initial three steps involve the formation of the key intermediate, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, via a Michael addition, N-alkylation, and an intramolecular Dieckmann condensation. The final step involves the oxidation of this intermediate to yield the target dione.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, where available, is summarized in tables for clarity and comparison.
Step 1: Synthesis of 3-Benzylaminoethyl acetate
The synthesis commences with a Michael addition of benzylamine to ethyl acrylate.
Experimental Protocol:
-
To a reactor equipped with a mechanical stirrer, add benzylamine (50.0 g, 0.467 mol).
-
While maintaining the temperature at or below 30 °C, slowly add ethyl acrylate (82 mL, 0.766 mol).
-
After the addition is complete, maintain the reaction mixture at 35 °C and stir for 15 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, stop stirring and distill the reaction mixture under reduced pressure to remove excess benzylamine (70-75 °C / 6 mmHg).
-
Collect the colorless liquid product, 3-benzylaminoethyl acetate, at 140-142 °C / 6 mmHg.[1]
| Parameter | Value | Reference |
| Yield | 96.4% | [1] |
| Boiling Point | 140-142 °C / 6 mmHg | [1] |
| Appearance | Colorless liquid | [1] |
Table 1: Quantitative data for the synthesis of 3-Benzylaminoethyl acetate.
Step 2: Synthesis of 3-(N-Ethoxycarbonylmethyl)benzylaminoethyl acetate
The secondary amine intermediate is then N-alkylated with ethyl chloroacetate.
Experimental Protocol:
-
In a reactor, combine 3-benzylaminoethyl acetate (51.2 g, 0.247 mol), potassium iodide (1.3 g, 7.8 mmol), potassium carbonate (71.2 g, 0.515 mol), and ethyl chloroacetate (77 mL, 0.730 mol).
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, filter the mixture and collect the filtrate.
-
Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate (47-50 °C / 6 mmHg).
-
The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate.[1]
| Parameter | Value | Reference |
| Yield | 94.3% (crude) | [1] |
| Appearance | Liquid | [1] |
Table 2: Quantitative data for the synthesis of 3-(N-Ethoxycarbonylmethyl)benzylaminoethyl acetate.
Step 3: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
The pyrrolidine ring is formed via an intramolecular Dieckmann condensation of the diester intermediate.[2][3]
Experimental Protocol: Detailed experimental parameters for this specific Dieckmann condensation were not found in the search results. A general procedure would involve treating the diester, 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate, with a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene, followed by an acidic workup.
| Parameter | Value | Reference |
| Molecular Formula | C14H17NO3 | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| CAS Number | 1027-35-6 | [4] |
Table 3: Properties of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Figure 2: Dieckmann condensation for the formation of the pyrrolidinone ring.
Step 4: Synthesis of this compound
The final step is the oxidation of the 4-oxopyrrolidine intermediate to the 4,5-dioxo product. While a specific protocol for this transformation was not found, a plausible method involves oxidation of the C-H bond at the 5-position, which is activated by the adjacent nitrogen atom and carbonyl group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize similar benzylic and allylic positions.[5]
Proposed Experimental Protocol:
-
Dissolve Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in a suitable solvent such as dichloromethane or toluene.
-
Add an oxidizing agent (e.g., DDQ, 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
| Parameter | Value | Reference |
| Molecular Formula | C14H15NO4 | [6] |
| Molecular Weight | 261.27 g/mol | [6] |
| CAS Number | 5336-50-5 | [6] |
Table 4: Properties of this compound.
Experimental Workflow Overview
The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.
Figure 3: General experimental workflow for the synthesis.
Conclusion
This technical guide has detailed a viable synthetic pathway for this compound. The route is based on established organic reactions and starts from commercially available materials. While the initial steps for the synthesis of the key precursor, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, are documented with quantitative data, the final oxidation step is a proposed method based on known chemical principles. Further experimental validation and optimization of this final step would be beneficial. The information provided herein serves as a solid foundation for researchers to produce this valuable synthetic intermediate.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | CAS: 1027-35-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and chemical synthesis applications of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (CAS No. 5336-50-5). This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Physicochemical Data
This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure incorporates a benzyl group on the nitrogen atom and two ketone functionalities, making it a reactive intermediate for organic synthesis. While extensive experimental data on some of its physical properties are not widely published, the following table summarizes its key chemical identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 5336-50-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| Molecular Weight | 261.277 g/mol | [1] |
| IUPAC Name | Ethyl 1-benzyl-4,5-dioxo-pyrrolidine-3-carboxylate | N/A |
| Synonyms | 1-Benzyl-4,5-dioxo-pyrrolidine-3-carboxylic acid ethyl ester, ethyl 4,5-dioxo-1-benzylazolidine-3-carboxylate | [2] |
| SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | [3] |
| InChIKey | FQMSSTZJKSWSMP-UHFFFAOYSA-N | [3] |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. | |
| pKa | Not available in cited literature. | |
| LogP (Predicted) | Not available in cited literature. |
Experimental Protocols & Synthetic Utility
While a direct protocol for the synthesis of this compound was not found in the reviewed literature, its application as a key reactant in the synthesis of other complex molecules has been documented. This highlights its utility as a building block in organic chemistry.
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
A notable application of this compound is in the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[4]
Reaction Scheme:
Methodology:
The synthesis involves the reaction of this compound with benzaldehyde in an Ethanol/HCl medium.[4] This reaction is a type of condensation reaction, likely a Knoevenagel condensation, where the active methylene group in the pyrrolidine ring reacts with the carbonyl group of benzaldehyde.
Post-synthesis Characterization:
The resulting product, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, was characterized using several analytical techniques:[4]
-
Elemental Analysis
-
¹H and ¹³C NMR Spectroscopy
-
FTIR Spectroscopy
-
X-ray Crystallography: Suitable crystals for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[4]
This experimental application underscores the importance of the title compound as a versatile intermediate. The workflow for this process is visualized below.
Experimental Workflow
The logical flow from starting materials to the fully characterized product is outlined in the following diagram.
References
- 1. This compound,(CAS# 5336-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound [cymitquimica.com]
- 3. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
In-Depth Technical Guide: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
CAS Number: 5336-50-5
This technical guide provides a comprehensive overview of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a potent and specific inhibitor of the enzyme aldose reductase. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, experimental applications, and biological significance of this compound.
Chemical and Physical Properties
This compound is a pyrrolidine derivative with the following key properties:
| Property | Value | Source |
| CAS Number | 5336-50-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 261.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | ethyl 1-benzyl-4,5-dioxo-pyrrolidine-3-carboxylate | --INVALID-LINK-- |
| Synonyms | 1-Benzyl-4,5-dioxo-pyrrolidine-3-carboxylic acid ethyl ester; ethyl 4,5-dioxo-1-benzylazolidine-3-carboxylate | --INVALID-LINK-- |
| SMILES | CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | --INVALID-LINK-- |
| InChI Key | FQMSSTZJKSWSMP-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the potent and specific inhibition of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.
The Polyol Pathway
Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[2][3][4]
The accumulation of sorbitol within cells that do not depend on insulin for glucose uptake (e.g., retinal, renal, and nerve cells) leads to osmotic stress and subsequent cellular damage. This process is a key contributor to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[4]
By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the detrimental effects of the overactive polyol pathway in hyperglycemic conditions.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a generalized method for determining the inhibitory activity of this compound against aldose reductase.[5][6][7]
1. Preparation of Aldose Reductase from Rat Lens:
-
Excise lenses from Wistar albino rats and homogenize them in an ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant contains the crude aldose reductase enzyme.[5]
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
2. Assay Procedure:
The assay is performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
Rat lens supernatant (enzyme source)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
A control cuvette should be prepared without the test compound.
-
A blank cuvette should contain all components except the substrate.
-
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes at 30-second intervals.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(ΔAbs_control - ΔAbs_sample) / ΔAbs_control] x 100
3. Data Analysis:
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Aldose Reductase Inhibition Assay
Conclusion
This compound is a valuable research tool for studying the polyol pathway and its role in diabetic complications. Its high potency and specificity as an aldose reductase inhibitor make it a significant compound for further investigation in the development of therapeutic agents targeting hyperglycemia-induced cellular damage. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in the field.
References
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles information from closely related analogs and established synthetic methodologies for the pyrrolidine-2,3-dione scaffold. The presented data serves as a predictive and comparative resource for researchers working with this and similar molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₅NO₄
-
Molecular Weight: 261.27 g/mol
-
CAS Number: 5336-50-5
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.70 | s | 2H | Benzyl CH₂ |
| ~4.20 | q | 2H | OCH₂CH₃ |
| ~3.80 | s | 2H | Pyrrolidine CH₂ |
| ~1.25 | t | 3H | OCH₂CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (C4) |
| ~170 | C=O (C5) |
| ~165 | Ester C=O |
| ~135 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~62 | OCH₂CH₃ |
| ~50 | Pyrrolidine CH₂ |
| ~45 | Benzyl CH₂ |
| ~14 | OCH₂CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O (Ester) |
| ~1720 | C=O (Ketone, C4) |
| ~1680 | C=O (Amide, C5) |
| ~1600, ~1495, ~1450 | Aromatic C=C |
| ~1200 | C-O Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 261.10 | [M]⁺ |
| 262.10 | [M+H]⁺ |
| 284.09 | [M+Na]⁺ |
Proposed Synthesis
Conceptual Synthetic Pathway
The synthesis could potentially be achieved through a one-pot, three-component reaction.
Caption: Conceptual one-pot synthesis of the target compound.
General Experimental Protocol
The following is a generalized experimental protocol based on similar syntheses of pyrrolidine-2,3-dione derivatives. Optimization of reactants, solvents, and reaction conditions would be necessary.
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add glyoxylic acid ethyl ester (1.0 eq).
-
Addition of β-Ketoester: To the resulting mixture, add ethyl acetoacetate (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration if it precipitates. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Logical Workflow for Spectroscopic Analysis
The characterization of the synthesized product would follow a standard analytical workflow.
Caption: Standard workflow for spectroscopic characterization.
This technical guide provides a foundational understanding of this compound based on predictive data and established synthetic principles. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that empirical validation is essential.
Analysis of a Closely Related Pyrrolidine Derivative Reveals Key Structural Insights
A comprehensive search for the crystal structure of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate did not yield specific crystallographic data for this compound. However, a detailed structural analysis of a closely related compound, Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, provides valuable insights into the conformational properties and intermolecular interactions of this class of molecules. This technical guide focuses on the experimental and structural details of this analogue, offering a transferable understanding for researchers in drug development.
The investigation into the solid-state structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has provided a wealth of data, from the precise atomic arrangement within the molecule to the forces governing its crystal packing. This information is critical for understanding its chemical behavior and potential as a scaffold in medicinal chemistry.
Crystallographic Data Summary
The crystallographic data for Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has been meticulously determined, offering a quantitative look at its three-dimensional structure. The key parameters are summarized in the table below, providing a foundation for computational modeling and structure-activity relationship (SAR) studies.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 27.746(12) |
| b (Å) | 14.035(5) |
| c (Å) | 7.357(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2865(2) |
| Z | 8 |
| Temperature (K) | 93 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.45 × 0.14 × 0.01 |
Molecular Geometry and Conformation
In the solid state, the five-membered pyrrolidine ring of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate adopts a twist conformation.[1] The mean plane of this pyrrolidine ring is oriented at an angle of 89.2(3)° with respect to the phenyl ring.[1] This near-perpendicular arrangement of the two ring systems is a significant conformational feature that can influence the molecule's interaction with biological targets.
The crystal structure reveals that the molecules form dimers through strong O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by weaker C—H⋯O and C—H⋯π interactions, creating a stable three-dimensional network.[1] Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as solubility and melting point.
Experimental Protocols
The determination of this crystal structure involved a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.
Synthesis and Crystallization
The title compound was synthesized and purified using column chromatography on silica gel with a mixture of ethyl acetate and hexanes as the eluent.[1] Single crystals suitable for X-ray diffraction were obtained from this process.
Data Collection and Structure Refinement
The crystallographic data were collected at a low temperature of 93 K using a Siemens SMART APEX CCD area-detector diffractometer with Mo Kα radiation.[1] A total of 9428 reflections were measured, of which 2376 were independent.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] The refinement details are summarized in the table below.
| Refinement Parameter | Value |
| R[F² > 2σ(F²)] | 0.049 |
| wR(F²) | 0.138 |
| S (Goodness-of-fit) | 1.10 |
| Number of reflections | 2376 |
| Number of parameters | 146 |
| H-atom treatment | Mixture of independent and constrained refinement |
| Δρ_max (e Å⁻³) | 0.26 |
| Δρ_min (e Å⁻³) | -0.21 |
Experimental Workflow
The logical flow of the experimental process, from obtaining the material to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.
While the crystal structure for this compound remains to be determined, the detailed analysis of its close analogue provides a robust framework for understanding the structural chemistry of this class of compounds. The data and protocols presented here serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine scaffold.
References
Unveiling Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidinedione class of molecules. While its direct biological activities and initial discovery remain areas of ongoing investigation, its role as a versatile synthetic intermediate is emerging. This technical guide provides a comprehensive overview of the available information on its synthesis, chemical properties, and its utility in the preparation of more complex molecular architectures.
Introduction
The pyrrolidine-2,5-dione and pyrrolidine-2,4-dione scaffolds are prevalent in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties, including anticonvulsant, antimicrobial, and anticancer activities. This compound, with its reactive dicarbonyl system and ester functionality, represents a key building block for the synthesis of novel derivatives within this chemical space. This document outlines the current knowledge regarding this compound, with a focus on its synthesis and potential applications in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5336-50-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis
While a definitive, dedicated publication on the initial discovery and synthesis of this compound has not been identified in the current literature, its structure strongly suggests a synthesis pathway via a Dieckmann-type condensation. This intramolecular cyclization of a diester is a common and effective method for the formation of five-membered rings.
A plausible synthetic route, based on established chemical principles and related literature, is proposed below.
Proposed Synthetic Pathway: Dieckmann Condensation
The synthesis would likely involve the intramolecular cyclization of a suitably substituted N-benzyl amino diester in the presence of a strong base.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on the synthesis of a structurally similar compound, (2S,3S,4R*)-Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate[2], a detailed experimental protocol for the Dieckmann condensation is proposed.
Materials:
-
N-benzyl-N-(ethoxycarbonylacetyl)glycine ethyl ester
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
A solution of N-benzyl-N-(ethoxycarbonylacetyl)glycine ethyl ester in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid until the pH is neutral.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Fractions containing the desired product are combined and concentrated to yield this compound.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and dione).
Chemical Reactivity and Use in Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its dicarbonyl functionality at the 4- and 5-positions makes it susceptible to a variety of chemical transformations.
One documented application is its use in a condensation reaction with benzaldehyde in an ethanol/hydrochloric acid medium to synthesize (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[3].
Figure 2: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.
This reaction highlights the reactivity of the C4 position, which can act as a nucleophile after enolization, facilitating condensation with aldehydes and other electrophiles.
Biological Activity and Future Perspectives
To date, there are no specific studies in the public domain detailing the biological activity or pharmacological profile of this compound. However, the prevalence of the pyrrolidinedione core in bioactive molecules suggests that this compound and its derivatives could be of significant interest for drug discovery programs.
The structural features of this molecule, including the benzyl group for potential hydrophobic interactions and the dicarbonyl and ester moieties for hydrogen bonding, make it a candidate for screening against various biological targets. Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound against a panel of enzymes and receptors, particularly those implicated in neurological disorders, cancer, and infectious diseases.
-
Derivatization: Utilizing the reactive sites of the molecule to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of new derivatives with enhanced potency and selectivity.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. While its own biological profile is yet to be elucidated, its utility in the construction of more complex pyrrolidinedione derivatives is evident. This technical guide provides a foundation for researchers and scientists to explore the chemistry and potential applications of this versatile building block in the pursuit of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological properties is warranted and encouraged.
References
- 1. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its synthesis, chemical properties, and potential biological activities, supported by experimental protocols and data presented in a clear, structured format.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 5336-50-5 | N/A |
| Molecular Formula | C₁₄H₁₅NO₄ | N/A |
| Molecular Weight | 261.27 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1C(=O)C(=O)N(C1)CC2=CC=CC=C2 | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Dieckmann condensation of a diester precursor. This intramolecular cyclization is a common and effective method for the formation of five-membered rings.
Proposed Synthesis: Intramolecular Dieckmann Condensation
A plausible route to the title compound involves the base-catalyzed intramolecular cyclization of diethyl 2-(benzylamino)-3-oxobutanedioate.
Experimental Protocol:
-
Preparation of the Diester Precursor: Diethyl 2-(benzylamino)-3-oxobutanedioate can be synthesized by reacting diethyl 2-aminomalonate with benzyl bromide in the presence of a non-nucleophilic base, followed by acylation with ethyl oxalyl chloride.
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a solution of diethyl 2-(benzylamino)-3-oxobutanedioate (1 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Unlocking the Therapeutic Potential of Pyrrolidinedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinedione core, a five-membered nitrogen-containing heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, and antimicrobial properties of pyrrolidinedione derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Pyrrolidinedione derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
A noteworthy class of anticancer agents is the hybrid pyrrolidinedione-thiazolidinones. Specific derivatives, such as 1-(4-chlorophenyl)- and 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-1-(4-hydroxyphenyl)-pyrrolidine-2,5-diones (compounds 2a and 2b), have demonstrated high antiproliferative activity.[1] These compounds have been shown to induce mitochondria-dependent apoptosis in Jurkat T-leukemia cells by increasing the levels of the pro-apoptotic protein Bax and endonuclease G (EndoG), while decreasing the level of the anti-apoptotic protein Bcl-2.[1] This disruption of the Bax/Bcl-2 balance is a key event in the intrinsic apoptotic pathway. The cytotoxic action of these compounds is also associated with single-strand breaks in DNA and its inter-nucleosomal fragmentation.[1] Importantly, these derivatives have shown high selectivity towards various cancer cell lines, including leukemia, lung, breast, cervical, and colon carcinoma, while exhibiting low toxicity towards normal human cells.[1]
Quantitative Data: Anticancer Activity of Pyrrolidinedione Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidinedione-thiazolidinone 2a | Jurkat (T-leukemia) | - | [1] |
| Pyrrolidinedione-thiazolidinone 2b | Jurkat (T-leukemia) | - | [1] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | - | [2] |
| Pyrrolidine-2,5-dione fused derivatives (Compound 5) | - | - | [3] |
| Pyrrolidine-2,5-dione fused derivatives (Compound 8) | - | - | [3] |
Note: Specific IC50 values for some compounds were not available in the provided search results, but their significant activity was highlighted.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Pyrrolidinedione derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidinedione derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: Mitochondria-Dependent Apoptosis
The following diagram illustrates the signaling pathway of mitochondria-dependent apoptosis induced by certain pyrrolidinedione derivatives.
Caption: Mitochondria-dependent apoptosis pathway.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. Pyrrolidinedione derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4] The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Newly synthesized pyrrolidine derivatives have been shown to exhibit significant anti-inflammatory and analgesic effects.[4] In silico docking studies have suggested that these compounds can effectively bind to the active sites of COX-1 and COX-2 enzymes.[4]
Quantitative Data: Anti-inflammatory Activity of Pyrrolidinedione Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrrolidine Derivative A-1 | COX-1/COX-2 | - | [4] |
| Pyrrolidine Derivative A-4 | COX-1/COX-2 | - | [4] |
Note: Specific IC50 values were not detailed in the initial search results, but their high activity was noted.
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of prostaglandin G2 (PGG2), the initial product of the COX reaction with arachidonic acid.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate
-
Tris-HCl buffer (pH 8.0)
-
Pyrrolidinedione derivatives (test compounds)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add various concentrations of the pyrrolidinedione derivatives and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated from the dose-response curve.
Experimental Workflow: In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for the in vitro screening of anti-inflammatory compounds.
Caption: In vitro screening workflow for anti-inflammatory agents.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidinedione derivatives have demonstrated promising activity against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and oral pathogens like Streptococcus mutans and Candida albicans.[5][6]
Some 2,3-pyrrolidinedione derivatives have shown potent antimicrobial and antibiofilm activity.[5] For instance, a trans-cyclohexyl dimer derivative displayed single-digit MIC values against MSSA strains and significant antibiofilm activity.[5] The introduction of an apolar chain on a benzyl-substituted derivative resulted in high antibacterial activity against S. mutans biofilm, comparable to the gold standard chlorhexidine.[6]
Quantitative Data: Antimicrobial Activity of Pyrrolidinedione Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| trans-cyclohexyl dimer 30 | MSSA | Single-digit | [5] |
| Benzyl substituted derivative 13 | Streptococcus mutans (biofilm) | - | [6] |
| 2,3-pyrrolidinediones | S. aureus, S. epidermis | 2 - 8 | [7] |
| Pyrrolidine-2,5-dione fused derivative 5 | Various bacteria and fungi | 32 - 128 | [3] |
| Pyrrolidine-2,5-dione fused derivative 8 | Various bacteria and fungi | 16 - 256 | [3] |
Note: Specific MIC values were not always provided, but the potent activity was emphasized.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrrolidinedione derivatives (test compounds)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrrolidinedione derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the antimicrobial susceptibility of test compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Enzyme Inhibition and Other Activities
Beyond the activities detailed above, pyrrolidinedione derivatives have also been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential application in managing diabetes.[8]
Conclusion
The pyrrolidinedione scaffold represents a versatile and highly promising platform for the design and development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of pyrrolidinedione derivatives. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing lead compounds through preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchhub.com [researchhub.com]
Navigating the Solubility Landscape of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a derivative of the pyrrolidine class of organic compounds. Its molecular structure, featuring both polar (ester, dioxo) and non-polar (benzyl group) moieties, suggests a varied solubility profile in different solvents. The interplay of these functional groups governs its interaction with solvent molecules and, consequently, its solubility.
Qualitative Solubility Profile
Based on available literature concerning its synthesis and crystallization, a qualitative understanding of the solubility of this compound can be inferred. The compound has been noted to be soluble in an ethanol/hydrochloric acid medium during synthesis and can be crystallized from ethyl acetate. This indicates at least moderate solubility in these organic solvents.
For practical laboratory applications, a preliminary assessment of solubility in a range of common solvents is recommended. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Likely Poorly Soluble | Data to be determined |
| Ethanol | Soluble | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Ethyl Acetate | Soluble | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. This method allows for the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume of the desired solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV.
-
Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Using the calibration curve, determine the concentration of the compound in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this vital physicochemical property. The provided qualitative information serves as a starting point, and the detailed experimental protocol for the shake-flask method offers a reliable means to generate precise and accurate quantitative data. Such data is indispensable for advancing the study and application of this compound in pharmaceutical and chemical research.
Methodological & Application
Application Notes and Protocols for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and survey the utility of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate as a versatile building block in the synthesis of diverse heterocyclic compounds. The inherent reactivity of its vicinal dicarbonyl functionality and the activated methylene group makes it a valuable precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science.
Knoevenagel Condensation for the Synthesis of Benzylidene-pyrrolidine-2,3-diones
This compound serves as an excellent substrate for Knoevenagel condensation reactions with aromatic aldehydes. The product of this reaction, a benzylidene-pyrrolidine-2,3-dione, is a scaffold present in molecules with potential biological activities.
Experimental Protocol: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1]
A mixture of this compound (783 mg, 3 mmol) and benzaldehyde (319 mg, 3 mmol) is prepared in a solution of ethanol (6 mL) and 20% aqueous HCl (15 mL). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solid product is collected. Recrystallization from ethyl acetate yields yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.
Quantitative Data:
| Product | Yield | Melting Point |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 32% | 189.1°C |
Characterization Data of the Product:
-
Elemental Analysis: Calculated for C₁₈H₁₅NO₂: C, 77.96%; H, 5.45%; N, 5.05%. Found: C, 77.94%; H, 5.43%; N, 5.03%.
-
FTIR (cm⁻¹): 1720 (C=O), 1699 (C=O), 1622 (C=C).
-
¹H NMR (CDCl₃, 300.13 MHz): Signals corresponding to the aromatic and pyrrolidine ring protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbonyl, aromatic, and pyrrolidine ring carbons.
Experimental Workflow:
Caption: Knoevenagel condensation workflow.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyrrolidin-5-ones
The vicinal dicarbonyl moiety of this compound is a prime site for reactions with binucleophiles, such as hydrazine derivatives, to construct fused heterocyclic systems. This approach leads to the formation of pyrazolo[3,4-b]pyrrolidin-5-one scaffolds, which are of interest in medicinal chemistry due to their structural analogy to known bioactive molecules.
Proposed Experimental Protocol:
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, is added a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography until the starting material is consumed. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired pyrazolo[3,4-b]pyrrolidin-5-one derivative.
Logical Relationship of the Reaction:
Caption: Synthesis of pyrazolo-fused pyrrolidines.
Multicomponent Reactions for the Synthesis of Highly Substituted Pyrrolidines
This compound is a promising candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. An example of such a reaction could involve the in-situ formation of an enamine from the starting material, followed by reaction with an aldehyde and an active methylene compound.
Proposed Experimental Workflow for a Three-Component Reaction:
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Versatile Scaffold for the Synthesis of Bio-active Heterocyclic Compounds
Introduction: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a highly functionalized building block that holds significant promise in the field of medicinal chemistry and drug discovery. Its unique structural features, including a β-keto ester moiety and a reactive 1,3-dicarbonyl system within a pyrrolidine ring, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and protocols for the utilization of this versatile scaffold in the construction of pyrazole, isoxazole, and pyrimidine derivatives, which are known to exhibit a wide range of biological activities.
Synthetic Applications and Protocols
The reactivity of the dicarbonyl system in this compound allows for facile condensation reactions with various dinucleophiles to construct five- and six-membered heterocyclic rings.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives, following the principles of the Knorr pyrazole synthesis, provides a direct route to pyrazole-fused pyrrolidinones. These compounds are of interest for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3][4]
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyrrol-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
-
Quantitative Data Summary
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| Ethyl 1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyrrol-3-carboxylate | C₁₅H₁₅N₃O₃ | 85 | 185-187 | 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 4.65 (s, 2H, NCH₂Ph), 4.80 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H), 12.5 (br s, 1H, NH) |
Synthetic Workflow
Synthesis of Isoxazole Derivatives
Condensation of the dicarbonyl starting material with hydroxylamine hydrochloride leads to the formation of isoxazole-fused pyrrolidinones. Isoxazole moieties are present in numerous clinically used drugs and are known to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[5][6]
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-4,5-dihydroisoxazolo[4,5-c]pyrrol-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate
-
Ethanol
-
-
Procedure:
-
Dissolve this compound and hydroxylamine hydrochloride in ethanol.
-
Add sodium acetate to the mixture and reflux for 5-7 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹³C NMR, δ ppm) |
| Ethyl 1-benzyl-4-oxo-4,5-dihydroisoxazolo[4,5-c]pyrrol-3-carboxylate | C₁₅H₁₄N₂O₄ | 78 | 160-162 | 14.2 (CH₃), 48.5 (NCH₂Ph), 52.1 (CH₂), 61.5 (OCH₂), 127.8-129.0 (Ar-C), 135.8 (Ar-C), 158.0 (C=N), 162.5 (C=O), 168.0 (C=O) |
Synthetic Workflow
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine-fused systems can be achieved through the condensation of this compound with amidine derivatives such as guanidine or urea. Pyrimidine derivatives are of great interest due to their presence in nucleic acids and their wide-ranging pharmacological properties, including anticancer and antiviral activities.[7][8][9]
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide
-
Absolute ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound and guanidine hydrochloride to the sodium ethoxide solution.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure pyrimidine derivative.
-
Quantitative Data Summary
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (IR, cm⁻¹) |
| Ethyl 1-benzyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | C₁₆H₁₆N₄O₃ | 75 | >250 | 3400-3200 (N-H), 1710 (C=O, ester), 1660 (C=O, lactam), 1620 (C=N) |
Synthetic Workflow
Biological Significance
Heterocyclic compounds are integral to the field of medicinal chemistry. The pyrazole, isoxazole, and pyrimidine cores, which can be readily synthesized from this compound, are privileged scaffolds in drug discovery.
-
Pyrazoles: Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3]
-
Isoxazoles: The isoxazole ring is a component of several commercial drugs and is associated with various pharmacological activities such as anti-inflammatory, antimicrobial, and herbicidal effects.[5][10][11]
-
Pyrimidines: As fundamental components of DNA and RNA, pyrimidine derivatives have been extensively studied and developed as anticancer, antiviral, and antibacterial agents.[7][8][9][12]
The synthesis of novel derivatives of these heterocyclic systems using this compound as a starting material offers a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for researchers and scientists to explore the chemical space around this versatile building block and to develop new compounds with potential biological applications.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Hantzsch_pyridine_synthesis [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scichemj.org [scichemj.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (5336-50-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. While direct biological activity data for this specific compound is limited in publicly available literature, its core structure, a 1-benzyl-pyrrolidine-2,3-dione, is a key pharmacophore in the development of various therapeutic agents. These notes summarize the known applications of its derivatives and related structures, providing insights into its potential as a versatile scaffold in drug discovery.
Introduction: The Pyrrolidinedione Scaffold
The pyrrolidinedione ring system is a prevalent motif in medicinal chemistry due to its synthetic accessibility and its ability to serve as a rigid scaffold for presenting diverse pharmacophoric elements. The 1-benzyl substitution provides a lipophilic anchor and potential for interactions with hydrophobic pockets in biological targets. The diketo functionality, along with the carboxylate group at the 3-position, offers multiple points for chemical modification and hydrogen bonding interactions, making it an attractive starting point for the synthesis of compound libraries with diverse biological activities.
Key Application Areas of Derivatives
Derivatives of the 1-benzyl-pyrrolidinedione scaffold have shown promise in several therapeutic areas:
-
Antiviral Activity (HIV-1 Integrase Inhibition): The diketo acid (DKA) moiety is a well-established pharmacophore for inhibiting HIV-1 integrase, an essential enzyme for viral replication. The pyrrolidine-2,3-dione core can act as a bioisostere of the DKA functionality, chelating essential metal ions in the enzyme's active site. The N-benzyl group can be modified to optimize binding to the hydrophobic pocket adjacent to the active site. Research in this area focuses on synthesizing derivatives with improved potency and pharmacokinetic profiles.
-
Anticonvulsant Activity: Derivatives of the closely related pyrrolidine-2,5-dione (succinimide) are established antiepileptic drugs (e.g., ethosuximide). The 1-benzyl-pyrrolidinedione scaffold is being explored for the development of new anticonvulsant agents. Modifications at the 4-position of the pyrrolidine ring and on the benzyl group are key strategies to modulate activity and reduce neurotoxicity.
-
Antibacterial Activity: The pyrrolidine-2,3-dione core has been identified as a novel scaffold for the inhibition of bacterial enzymes, such as penicillin-binding proteins (PBPs). These enzymes are crucial for bacterial cell wall synthesis, making them attractive targets for new antibiotics to combat drug-resistant strains.
Data Presentation: Biological Activity of Structurally Related Compounds
The following tables summarize the quantitative biological data for derivatives and compounds structurally related to this compound, highlighting the potential of this chemical class.
Table 1: Anticonvulsant Activity of N-Benzyl-pyrrolidinedione Derivatives
| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES | 252.74 | [1] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | s.c. PTZ | 239.45 | [1] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 6-Hz (32 mA) | 130.65 | [1] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not specified, but active | [2] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz | Not specified, but active | [2] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | scPTZ | Not specified, but active | [2] |
MES: Maximal Electroshock Seizure; s.c. PTZ: subcutaneous Pentylenetetrazole. ED₅₀: Median Effective Dose.
Table 2: HIV-1 Integrase Inhibitory Activity of Related Diketo Acid Derivatives
| Compound | Assay | IC₅₀ (nM) | Reference |
| L-731,988 (Diketo acid analog) | Strand Transfer Inhibition | < 100 | [3][4] |
| Elvitegravir (Quinolone derivative) | Strand Transfer Inhibition | 7.2 | |
| Raltegravir (Pyrimidinone derivative) | Strand Transfer Inhibition | 2-7 | |
| Dolutegravir (Carboxamide derivative) | Strand Transfer Inhibition | 2.5 |
IC₅₀: Half-maximal Inhibitory Concentration. Note: These are not direct derivatives but contain the key diketo acid pharmacophore that the pyrrolidine-2,3-dione can mimic.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
This protocol describes the synthesis of a direct derivative of this compound, demonstrating its utility as a synthetic intermediate.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (20% aqueous solution)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (3 mmol) and benzaldehyde (3 mmol) in a mixture of ethanol (6 mL) and 20% aqueous HCl (15 mL).
-
Heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, the aqueous phase is removed.
-
The resulting solid is collected by filtration.
-
Recrystallize the solid from ethyl acetate to yield yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.
Visualizations
Diagram 1: General Synthetic Pathway for Pyrrolidinedione Derivatives
Caption: Synthetic utility of the title compound.
Diagram 2: Proposed Mechanism of HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integrase by chelation.
Diagram 3: Workflow for Screening Anticonvulsant Activity
Caption: Workflow for anticonvulsant screening.
References
- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a valuable heterocyclic compound for drug discovery and development. The synthesis is a two-step process commencing with the preparation of ethyl N-benzylglycinate, followed by a Dieckmann condensation with diethyl oxalate.
Overall Reaction Scheme:
Step 1: Synthesis of Ethyl N-benzylglycinate
Step 2: Synthesis of this compound
This intramolecular condensation reaction is a classic example of the Dieckmann condensation, which is highly effective for forming five-membered rings.[1]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Step 1: Synthesis of Ethyl N-benzylglycinate
This procedure is adapted from established methods for the N-alkylation of amino acid esters.[2][3]
Procedure:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add benzylamine (43 g, 0.4 mol) and dichloromethane (250 mL).
-
Add a base such as diisopropylethylamine (1.2 mol) to the stirred solution at room temperature.[3]
-
Prepare a solution of ethyl bromoacetate (217.3 g, 1.2 mol) in dichloromethane (150 mL) and add it dropwise to the benzylamine solution over 1 hour.[3]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C.
-
Wash the reaction mixture with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ethyl N-benzylglycinate can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on the general principles of the Dieckmann condensation of diesters.[1][4]
Procedure:
-
In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (4.6 g, 0.2 mol) to absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
After all the sodium has reacted, cool the solution to room temperature.
-
Add a solution of ethyl N-benzylglycinate (38.6 g, 0.2 mol) and diethyl oxalate (29.2 g, 0.2 mol) in 100 mL of anhydrous toluene to the sodium ethoxide solution dropwise over 30 minutes with vigorous stirring.
-
After the addition, heat the reaction mixture to reflux for 2-3 hours. The formation of a precipitate indicates the progression of the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid (1 M, 200 mL) with stirring.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Step 1 | |||||||
| Benzylamine | C₇H₉N | 107.15 | 43 | 0.4 | |||
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 217.3 | 1.2 | |||
| Ethyl N-benzylglycinate | C₁₁H₁₅NO₂ | 193.24 | 77.3 | [To be determined experimentally] | [To be calculated] | ||
| Step 2 | |||||||
| Ethyl N-benzylglycinate | C₁₁H₁₅NO₂ | 193.24 | 38.6 | 0.2 | |||
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 29.2 | 0.2 | |||
| This compound | C₁₄H₁₅NO₄ | 261.27 | 52.25 | [To be determined experimentally] | [To be calculated] |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Simplified mechanism of the Dieckmann condensation step.
References
Application Notes and Protocols for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate as a Molecular Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate as a versatile molecular scaffold in medicinal chemistry. The document details its synthetic accessibility, key reactions, and potential applications in the development of novel therapeutic agents. The protocols provided offer step-by-step guidance for the synthesis of a key derivative.
Introduction
This compound (CAS No. 5336-50-5) is a valuable heterocyclic building block in drug discovery and development. Its pyrrolidine-2,3-dione core is a privileged scaffold found in a variety of biologically active compounds. The presence of multiple functional groups—a ketone, an ester, and a protected amine—allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. The benzyl group provides a lipophilic handle that can be modified or retained to influence pharmacokinetic and pharmacodynamic properties.
Synthetic Versatility and Key Reactions
The reactivity of the dicarbonyl functionality and the enolizable proton at the C4 position make this compound a versatile precursor for various chemical transformations.
One of the key reactions of this scaffold is the Knoevenagel condensation at the C4 position. The active methylene group can react with various aldehydes and ketones to introduce a wide range of substituents, leading to the formation of 4-substituted-pyrrolidine-2,3-dione derivatives. This reaction is fundamental to creating structural diversity and exploring the structure-activity relationships (SAR) of the resulting compounds.
Application in the Synthesis of Bioactive Molecules
The pyrrolidine-dione scaffold is a recurring motif in compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of pyrrolidinedione derivatives has shown significant potential against various therapeutic targets.
Potential Therapeutic Areas:
-
Anticancer Agents: The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer activity.[1]
-
Antimicrobial Agents: Derivatives of the pyrrolidine-2,3-dione core have been identified as inhibitors of bacterial enzymes, such as P. aeruginosa PBP3, and have shown activity against bacterial biofilms.[2][3]
-
Enzyme Inhibition: The scaffold can be elaborated to target various enzymes, including α-amylase and α-glucosidase, which are relevant in the management of diabetes.[4]
Experimental Protocols
This section provides a detailed protocol for a key reaction utilizing this compound as the starting material.
Protocol 1: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
This protocol describes the synthesis of a derivative via a Knoevenagel condensation reaction.[5][6][7]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (20% aqueous solution)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware for extraction and recrystallization
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Add a mixture of ethanol and 20% aqueous hydrochloric acid.
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
After cooling to room temperature, remove the aqueous phase.
-
The resulting solid is collected and recrystallized from ethyl acetate to yield yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[5][6][7]
Data Presentation
While specific quantitative biological data for direct derivatives of this compound are limited in publicly available literature, the following table summarizes the activity of closely related pyrrolidinedione derivatives to illustrate the potential of this scaffold class.
Table 1: Biological Activities of Representative Pyrrolidinedione Derivatives (Analogs)
| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |
| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 Inhibition | In vitro enzyme assay | MIC: 64 - >128 µg/mL | [2] |
| Pyrrolidine-2,3-dione dimers | S. aureus Biofilm Eradication | In vitro biofilm assay | MBEC: 16 - 64 µg/mL | [3] |
| Substituted Pyrrolidine derivatives | α-Amylase Inhibition | In vitro enzyme assay | IC50: 26.24 - 36.32 µg/mL | [4] |
| Substituted Pyrrolidine derivatives | α-Glucosidase Inhibition | In vitro enzyme assay | IC50: 18.04 - 47.19 µg/mL | [4] |
Note: The compounds in this table are not direct derivatives of this compound but belong to the broader class of pyrrolidinediones. This data is presented to highlight the potential applications of the scaffold.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for the derivatization of this compound.
Caption: Synthetic workflow for derivatization and biological evaluation.
Potential Signaling Pathway Modulation
Derivatives of the pyrrolidinedione scaffold have been shown to inhibit enzymes involved in key signaling pathways. The diagram below illustrates a generalized pathway that could be targeted.
Caption: Generalized signaling pathway targeted by pyrrolidinedione derivatives.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel, biologically active compounds. Its synthetic tractability allows for the generation of diverse libraries of derivatives for screening against a multitude of therapeutic targets. Further exploration of the chemical space around this scaffold is warranted to uncover its full potential in drug discovery.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed exploration of the reaction mechanisms involving Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. This versatile building block, featuring a pyrrolidine-4,5-dione core, is a valuable precursor in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. This document outlines the protocols for key reactions, details the underlying mechanisms, and presents relevant data to support further research and development.
Knoevenagel Condensation for the Synthesis of Benzylidene-pyrrolidine-2,3-diones
The active methylene group at the C3 position of this compound, flanked by two carbonyl groups, readily participates in Knoevenagel condensation reactions with aldehydes. This reaction provides an efficient route to synthesize substituted benzylidenepyrrolidine-2,3-diones, which are scaffolds of interest in medicinal chemistry.
Reaction Mechanism: Acid-Catalyzed Knoevenagel Condensation
The acid-catalyzed Knoevenagel condensation of this compound with an aldehyde, such as benzaldehyde, proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity. The enol form of the pyrrolidinedione then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of a stable, conjugated α,β-unsaturated system.
Experimental Protocol: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1][2]
This protocol details the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione from this compound and benzaldehyde.
Materials:
-
This compound (3 mmol, 783 mg)
-
Benzaldehyde (3 mmol, 319 mg)
-
Ethanol (6 mL)
-
20% Aqueous HCl (15 mL)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzaldehyde in a mixture of ethanol and 20% aqueous HCl.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, remove the aqueous phase.
-
Collect the resulting solid.
-
Recrystallize the crude product from ethyl acetate.
-
Yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione suitable for analysis can be obtained after one week.
Data Presentation
| Product | Yield | Melting Point | Spectroscopic Data |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 32% | 189.1°C | IR (cm⁻¹): 1720 (C=O), 1699 (C=O), 1622 (C=C). ¹H NMR (CDCl₃, 300 MHz): δ (ppm) ... ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ... Elemental Analysis: Calculated for C₁₈H₁₅NO₂: C, 77.96; H, 5.45; N, 5.05. Found: C, 77.94; H, 5.43; N, 5.03. |
Note: Specific NMR shift values were not provided in the source material and would need to be determined experimentally.
Knorr Pyrazole Synthesis for the Formation of Pyrrolopyrazoles
The 1,3-dicarbonyl moiety within this compound makes it a suitable substrate for the Knorr pyrazole synthesis. Reaction with hydrazine derivatives can lead to the formation of novel fused pyrrolo[3,4-c]pyrazole-3,4-dione ring systems, which are of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous pharmaceuticals.[1][2]
Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[2]
Experimental Protocol: Synthesis of a Pyrrolo[3,4-c]pyrazole-3,4-dione Derivative (Prophetic)
This prophetic protocol is based on established procedures for the Knorr pyrazole synthesis with similar 1,3-dicarbonyl compounds.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add phenylhydrazine dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
The product can be further purified by recrystallization.
Data Presentation (Anticipated)
| Product | Anticipated Yield | Anticipated Melting Point | Anticipated Spectroscopic Data |
| Ethyl 1-benzyl-4-oxo-5-phenyl-1,3a,4,5-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | Good to | TBD | ¹H NMR: Characteristic signals for the aromatic protons, the benzyl group, the ethyl ester, and the newly formed pyrazole ring protons. ¹³C NMR: Signals corresponding to the carbonyl groups, aromatic carbons, and the carbons of the fused heterocyclic system. MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product. |
Note: TBD (To Be Determined) indicates that these values are yet to be established experimentally.
Experimental Workflow Visualization
These detailed application notes and protocols provide a foundation for utilizing this compound in the synthesis of novel heterocyclic structures. The provided reaction mechanisms and experimental guidelines are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing with the formation of an acyclic diester precursor, followed by a Dieckmann condensation to construct the pyrrolidinone ring, and culminating in an oxidation step to yield the target compound. The protocols are designed to be scalable for industrial applications, with a focus on procedural detail and safety.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds, including derivatives with potential therapeutic applications. Its vicinal dicarbonyl functionality and the presence of an ester group make it a versatile synthon for further chemical modifications. The development of a reliable and scalable synthetic method is crucial for ensuring a consistent supply for research and development activities. The following application notes and protocols detail a feasible pathway for its production in large quantities.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
-
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)succinate. This step involves the alkylation of a secondary amine with an appropriate electrophile to generate the acyclic diester precursor.
-
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-hydroxy-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The diester undergoes an intramolecular cyclization in the presence of a strong base to form the pyrrolidinone ring.
-
Step 3: Oxidation to this compound. The hydroxy group of the cyclized intermediate is oxidized to yield the final diketone.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Colorless liquid, amine odor |
| Diethyl 2-bromosuccinate | C₈H₁₃BrO₄ | 253.09 | 535-98-8 | Colorless to pale yellow liquid |
| Sodium carbonate | Na₂CO₃ | 105.99 | 497-19-8 | White powder, hygroscopic |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Colorless liquid, aromatic odor |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | White to yellowish powder, moisture sensitive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Colorless liquid |
| Selenium dioxide | SeO₂ | 110.96 | 7446-08-4 | White crystalline solid, toxic |
| Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Colorless liquid, ether-like odor |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | N-Alkylation | Benzylamine, Diethyl 2-bromosuccinate, Na₂CO₃ | Toluene | 110 (Reflux) | 12-16 | 75-85 |
| 2 | Dieckmann Condensation | Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)succinate, Sodium ethoxide | Toluene | 80-90 | 4-6 | 80-90 |
| 3 | Oxidation | Ethyl 1-benzyl-4-hydroxy-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, SeO₂ | Dioxane/Water | 90-100 | 2-4 | 60-70 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)succinate
Methodology:
-
Setup: To a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add toluene (10 L).
-
Reagent Addition: Add benzylamine (1.07 kg, 10.0 mol) and anhydrous sodium carbonate (2.12 kg, 20.0 mol) to the toluene.
-
Reaction Initiation: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Substrate Addition: Slowly add diethyl 2-bromosuccinate (2.53 kg, 10.0 mol) via the dropping funnel over a period of 2 hours.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts. Wash the filter cake with toluene (2 x 1 L).
-
Combine the filtrates and wash with water (3 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation to yield Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)succinate as a pale yellow oil.
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-hydroxy-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methodology:
-
Setup: In a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (230 g, 10.0 mol) to absolute ethanol (4 L) under a nitrogen atmosphere.
-
Solvent Exchange: After the sodium has completely reacted, add toluene (8 L) and distill off the ethanol.
-
Substrate Addition: To the resulting suspension of sodium ethoxide in toluene, add a solution of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)succinate (3.23 kg, 10.0 mol) in toluene (2 L) dropwise over 1 hour.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a mixture of concentrated hydrochloric acid and ice until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be recrystallized from ethanol to give Ethyl 1-benzyl-4-hydroxy-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a solid.
Step 3: Oxidation to this compound
Methodology:
-
Setup: In a 22 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve Ethyl 1-benzyl-4-hydroxy-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (2.61 kg, 10.0 mol) in a mixture of dioxane (10 L) and water (1 L).
-
Reagent Addition: Add selenium dioxide (1.11 kg, 10.0 mol) in portions to the stirred solution.
-
Reaction: Heat the reaction mixture to 90-100 °C for 2-4 hours. The solution may turn from colorless to reddish-brown, and a black precipitate of selenium may form.
-
Work-up:
-
Cool the reaction mixture and filter through a pad of celite to remove the selenium precipitate. Wash the celite pad with dioxane.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
To the remaining aqueous solution, add ethyl acetate (5 L) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Selenium dioxide is toxic and should be handled with appropriate containment measures.
-
Toluene and dioxane are flammable solvents. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this document provide a detailed and scalable pathway for the synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this important chemical intermediate for their ongoing projects. Careful adherence to the experimental details and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for Enzymatic Reactions with Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting enzymatic reactions on Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. This versatile building block can be modified with high selectivity using various enzymes, offering access to novel chiral intermediates for drug discovery and development. The following sections detail protocols for enzymatic hydrolysis, stereoselective reduction, and asymmetric amination.
Application Note 1: Enzymatic Hydrolysis of Ethyl Ester using Lipase
Introduction:
Lipases are versatile enzymes that can catalyze the hydrolysis of ester bonds with high chemo- and regioselectivity. In the context of this compound, a lipase can be employed to selectively hydrolyze the ethyl ester to the corresponding carboxylic acid. This transformation is often a crucial step in the synthesis of derivatives where the carboxyl group requires further modification, such as in amide bond formation. The mild reaction conditions of enzymatic hydrolysis prevent the degradation of the sensitive dione core of the molecule.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of this compound (100 mM) in a suitable organic co-solvent (e.g., DMSO, acetone).
-
Immobilized Candida antarctica lipase B (CALB) is recommended for ease of separation and reuse. Pre-wash the immobilized enzyme with the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, add 50 mL of potassium phosphate buffer (100 mM, pH 7.5).
-
Add the immobilized CALB (20 mg/mL).
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30°C with gentle agitation (150 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of acetonitrile and centrifuging to remove the enzyme.
-
Analyze the supernatant by HPLC or LC-MS to determine the conversion of the substrate to the carboxylic acid product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) |
| Enzyme Concentration | 20 mg/mL |
| Substrate Concentration | 10 mM |
| Buffer | 100 mM Potassium Phosphate, pH 7.5 |
| Co-solvent | 10% (v/v) DMSO |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Conversion | >95% |
Experimental Workflow:
Application Note 2: Stereoselective Reduction of Ketone Groups using Ketoreductase
Introduction:
Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to chiral alcohols, utilizing a cofactor such as NADPH or NADH.[1] The 4- and 5-oxo groups of this compound present opportunities for stereoselective reduction to introduce one or two chiral centers. This protocol describes the use of a ketoreductase to achieve the asymmetric reduction of one of the ketone functionalities, leading to a chiral hydroxy-pyrrolidinone derivative.
Experimental Protocol:
-
Enzyme, Cofactor, and Substrate Preparation:
-
Prepare a stock solution of this compound (50 mM) in DMSO.
-
A commercially available ketoreductase screening kit is recommended to identify a suitable enzyme.
-
Prepare a stock solution of NADPH (100 mM) in buffer.
-
For cofactor regeneration, a glucose dehydrogenase (GDH) system can be used. Prepare a stock solution of glucose (1 M).
-
-
Reaction Setup:
-
In a reaction vessel, combine potassium phosphate buffer (100 mM, pH 7.0), NADPH (1 mM), glucose (100 mM), and GDH (1 U/mL).
-
Add the selected ketoreductase (e.g., KRED-P1-A12, 1 mg/mL).
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 5 mM.
-
Incubate the reaction at 25°C with gentle shaking.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or HPLC, observing the disappearance of the starting material and the appearance of a more polar product spot/peak.
-
Chiral HPLC analysis is required to determine the enantiomeric excess (ee) of the product.
-
-
Work-up and Product Isolation:
-
After completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Ketoreductase (KRED) |
| Enzyme Concentration | 1 mg/mL |
| Substrate Concentration | 5 mM |
| Cofactor | NADPH (1 mM) with GDH/glucose regeneration |
| Buffer | 100 mM Potassium Phosphate, pH 7.0 |
| Temperature | 25°C |
| Reaction Time | 48 hours |
| Conversion | >90% |
| Enantiomeric Excess (ee) | >99% |
Experimental Workflow:
Application Note 3: Asymmetric Amination of Ketone Groups using Transaminase
Introduction:
Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a keto acceptor, generating a new chiral amine.[2][3] This reaction offers a powerful method for the asymmetric synthesis of amines from prochiral ketones. The ketone moieties of this compound can serve as substrates for transaminases, leading to the formation of chiral amino-pyrrolidinone derivatives. Isopropylamine is commonly used as an inexpensive amino donor, which is converted to acetone as a byproduct.
Experimental Protocol:
-
Enzyme, Amino Donor, and Substrate Preparation:
-
Prepare a stock solution of this compound (50 mM) in DMSO.
-
Select a suitable ω-transaminase (e.g., from Aspergillus terreus).
-
Prepare a stock solution of the amino donor, isopropylamine (1 M), and adjust the pH to the reaction optimum.
-
Prepare a stock solution of the cofactor, pyridoxal 5'-phosphate (PLP) (10 mM).
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine triethanolamine buffer (100 mM, pH 8.5), isopropylamine (500 mM), and PLP (1 mM).
-
Add the transaminase (2 mg/mL).
-
Start the reaction by adding the substrate stock solution to a final concentration of 10 mM.
-
Incubate the reaction at 35°C with gentle agitation. The removal of the acetone byproduct (e.g., by vacuum) can drive the reaction equilibrium towards product formation.
-
-
Reaction Monitoring:
-
Monitor substrate conversion and product formation using LC-MS.
-
Determine the enantiomeric excess of the chiral amine product by derivatization followed by chiral HPLC analysis or by direct chiral HPLC.
-
-
Work-up and Product Isolation:
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl) to denature the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Wash the supernatant with a non-polar organic solvent (e.g., hexane) to remove unreacted substrate.
-
Adjust the pH of the aqueous phase to >10 with 1 M NaOH.
-
Extract the amine product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic phase, concentrate, and purify by chromatography.
-
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Enzyme | ω-Transaminase |
| Enzyme Concentration | 2 mg/mL |
| Substrate Concentration | 10 mM |
| Amino Donor | Isopropylamine (500 mM) |
| Cofactor | Pyridoxal 5'-phosphate (PLP, 1 mM) |
| Buffer | 100 mM Triethanolamine, pH 8.5 |
| Temperature | 35°C |
| Reaction Time | 72 hours |
| Conversion | ~85% |
| Enantiomeric Excess (ee) | >98% |
Experimental Workflow:
References
Application Notes and Protocols: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a versatile scaffold for the synthesis of a variety of heterocyclic compounds. The pyrrolidine ring is a common feature in many biologically active molecules, and its derivatives have shown promise in various therapeutic areas.[1] The presence of multiple functional groups in this compound allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel bioactive compounds. This document provides an overview of its application in the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and outlines a protocol for the evaluation of its potential anticancer activity.
Key Applications:
The primary application demonstrated for this compound is in the synthesis of substituted pyrrolidine-2,3-diones. These scaffolds are of significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and antiviral agents.[1]
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione:
A key application of this compound is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[2][3] This reaction involves a condensation reaction with benzaldehyde in an acidic medium.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
This protocol is adapted from the method described by Fofana et al. (2023).[2]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (20% aqueous solution)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
To a round-bottom flask, add this compound (783 mg, 3 mmol) and benzaldehyde (319 mg, 3 mmol).[2]
-
Add a mixture of ethanol (6 mL) and 20% aqueous hydrochloric acid (15 mL).[2]
-
Heat the mixture under reflux with stirring for 4 hours.[2]
-
After 4 hours, cool the reaction mixture to room temperature.[2]
-
Separate and remove the aqueous phase.[2]
-
Collect the resulting solid.[2]
-
Recrystallize the solid from ethyl acetate to obtain yellow crystals of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[2]
Characterization Data:
The structure of the synthesized compound can be confirmed by various spectroscopic methods.
| Analysis | Result |
| Melting Point | 189.1°C[2] |
| Elemental Analysis | |
| Calculated for C18H15NO2 | C, 77.96%; H, 5.45%; N, 5.05%[2] |
| Found | C, 77.94%; H, 5.43%; N, 5.03%[2] |
| FTIR (cm-1) | |
| Carbonyl (C=O) | 1720 and 1699[2] |
| Ethylenic (C=C) | 1622[2] |
| 1H NMR (CDCl3, ppm) | |
| Aromatic protons | 7.48-7.32 (m)[2] |
| H-C=C | 7.70 (s)[2] |
| Benzyl CH2 | 4.81 (s)[2] |
| Pyrrolidine CH2 | 4.42 (d, J = 1.9 Hz)[2] |
| 13C NMR (CDCl3, ppm) | |
| Carbonyl (C=O) | 186.56[2] |
Application Note: Evaluation of Anticancer Activity
While the direct biological activity of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has not been extensively reported, derivatives of the pyrrolidine-2,3-dione scaffold have shown promising anticancer properties.[1] Therefore, it is proposed to evaluate the synthesized compound for its potential cytotoxic effects against a human cancer cell line.
Proposed Experiment: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione against a human cancer cell line, such as MCF-7 (breast cancer) or A549 (lung cancer).
Materials:
-
(E)-1-benzyl-4-benzylideneprrolidine-2,3-dione
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Synthesis Workflow:
Caption: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Potential mechanism of anticancer action.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor diester, diethyl N-benzyl-β-alaninediacetate. This is followed by an intramolecular Dieckmann condensation to form the desired pyrrolidinone ring system.
Q2: What is the key reaction in this synthesis?
The critical step is the Dieckmann condensation, which is an intramolecular cyclization of a diester to form a β-keto ester. In this case, diethyl N-benzyl-β-alaninediacetate is treated with a strong base to yield the cyclic product.
Q3: What are the common challenges that can lead to low yields in this synthesis?
Low yields can often be attributed to several factors:
-
Incomplete formation of the precursor diester: The initial alkylation reactions to form diethyl N-benzyl-β-alaninediacetate may not go to completion.
-
Suboptimal conditions for the Dieckmann condensation: The choice of base, solvent, and temperature is crucial for efficient cyclization.
-
Side reactions: Competing intermolecular reactions or decomposition of starting materials and products can reduce the yield.
-
Difficult purification: The final product may be challenging to isolate from the reaction mixture and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides potential solutions.
Problem 1: Low Yield of the Precursor Diester (Diethyl N-benzyl-β-alaninediacetate)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting materials remain) | 1. Insufficient reaction time or temperature. 2. Ineffective base for the alkylation. 3. Poor quality of reagents. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. 2. Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 3. Ensure all reagents, especially the alkylating agents (ethyl acrylate and ethyl chloroacetate/bromoacetate), are pure and the solvents are anhydrous. |
| Formation of multiple products | 1. Over-alkylation or side reactions of the benzylamine. 2. Competing polymerization of ethyl acrylate. | 1. Control the stoichiometry of the reactants carefully. Add the alkylating agents dropwise at a controlled temperature. 2. Maintain a low reaction temperature during the addition of ethyl acrylate. |
Problem 2: Low Yield in the Dieckmann Condensation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired product | 1. Inappropriate base for the cyclization. 2. Incorrect reaction temperature. 3. Presence of water in the reaction mixture. | 1. Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) in an anhydrous solvent. 2. Optimize the reaction temperature. While some condensations work at room temperature, others may require heating to proceed at a reasonable rate. 3. Ensure all glassware is oven-dried and solvents are rigorously dried before use. The presence of water can quench the base and hydrolyze the ester. |
| Formation of a significant amount of byproduct | 1. Intermolecular condensation competing with the intramolecular reaction. 2. Cleavage of the β-keto ester product (retro-Dieckmann). | 1. Employ high-dilution conditions to favor the intramolecular cyclization. This involves the slow addition of the diester to a solution of the base. 2. The β-keto ester product is acidic and will be deprotonated by the base. Ensure that the reaction is worked up by careful acidification to re-protonate the product. Avoid prolonged exposure to strong base after the reaction is complete. |
| Product decomposition | The product may be unstable under the reaction or workup conditions. | Use milder workup conditions. Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid or ammonium chloride solution) at low temperature. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl N-benzyl-β-alaninediacetate (Precursor)
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzylamine (1 equivalent) in anhydrous ethanol, add anhydrous potassium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl acrylate (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Again, cool the reaction mixture to 0 °C and slowly add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl N-benzyl-β-alaninediacetate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dieckmann Condensation to Yield this compound
Materials:
-
Diethyl N-benzyl-β-alaninediacetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Heat the suspension to reflux.
-
Dissolve diethyl N-benzyl-β-alaninediacetate (1 equivalent) in anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing suspension of sodium ethoxide over a period of 2-3 hours (high-dilution conditions).
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Optimization of Base and Solvent for Dieckmann Condensation
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOEt (1.2) | Toluene | Reflux | ~65-75% |
| 2 | t-BuOK (1.2) | THF | Reflux | ~60-70% |
| 3 | NaH (1.2) | THF | Reflux | ~70-80% |
| 4 | NaOEt (1.2) | Ethanol | Reflux | ~50-60% |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. The following information addresses common issues, particularly focusing on side product formation during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most probable and widely applied method for the synthesis of this compound is a crossed Claisen-type condensation reaction. Specifically, it involves the base-mediated condensation of N-benzylglycine ethyl ester with diethyl oxalate. This reaction is a variation of the Dieckmann condensation, which leads to the formation of the pyrrolidine-2,4-dione ring system.
Q2: I am getting a low yield of the desired product. What are the potential reasons?
Low yields can be attributed to several factors:
-
Inefficient Enolate Formation: The base used may not be strong enough to effectively deprotonate the N-benzylglycine ethyl ester.
-
Side Reactions: Competing side reactions, such as self-condensation of the starting ester or hydrolysis, can consume the starting materials.
-
Reaction Reversibility: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under the current reaction conditions.
-
Inadequate Work-up: The product may be lost during the extraction or purification steps.
Q3: What are the likely side products in this reaction?
The primary side products are typically a result of competing condensation and hydrolysis reactions. These may include:
-
Self-condensation product of N-benzylglycine ethyl ester: This leads to the formation of a β-keto ester derived from two molecules of the starting glycine ester.
-
Hydrolysis products: If moisture is present, the starting esters and the final product can be hydrolyzed to their corresponding carboxylic acids.
-
Products from transesterification: If the alkoxide base used does not match the ester's alcohol component (e.g., using sodium methoxide with an ethyl ester), a mixture of ethyl and methyl esters can be formed.
Q4: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of the reaction conditions:
-
Use of a strong, non-nucleophilic base: A base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent is recommended. Using an alkoxide that matches the ester (ethoxide for ethyl esters) prevents transesterification.
-
Strict anhydrous conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis.
-
Controlled addition of reagents: Slow addition of the N-benzylglycine ethyl ester to a solution of the base and diethyl oxalate can minimize its self-condensation.
-
Optimal reaction temperature: The reaction should be performed at a suitable temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Q5: What is the best way to purify the final product?
Purification of this compound typically involves:
-
Acidic Work-up: Neutralizing the reaction mixture with a dilute acid to protonate the enolate of the product.
-
Extraction: Extracting the product into a suitable organic solvent.
-
Washing: Washing the organic layer to remove any remaining acid, base, and water-soluble impurities.
-
Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure.
-
Crystallization or Chromatography: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Incorrect stoichiometry of reactants. | 1. Use fresh, high-quality base. Ensure at least one full equivalent is used. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Carefully check the molar ratios of the starting materials and base. |
| Formation of a significant amount of self-condensation byproduct | The rate of self-condensation of N-benzylglycine ethyl ester is competing with the desired crossed condensation. | Slowly add the N-benzylglycine ethyl ester to a mixture of the base and diethyl oxalate. This keeps the concentration of the enolizable ester low, favoring the reaction with the non-enolizable diethyl oxalate. |
| Product appears oily and difficult to crystallize | Presence of impurities, such as unreacted starting materials or side products. | Attempt purification by column chromatography. If the product is an oil, try co-evaporation with a solvent that can form an azeotrope with residual solvent impurities. |
| Inconsistent yields between batches | Variations in reaction conditions such as temperature, reaction time, or reagent quality. | Standardize all reaction parameters. Use reagents from the same batch where possible and carefully monitor the reaction temperature and time. |
| Formation of acidic byproducts (observed during work-up) | Hydrolysis of the ester functionalities due to the presence of water. | Ensure strict anhydrous conditions are maintained throughout the reaction setup and execution. |
Experimental Protocols
Synthesis of this compound
This is a generalized protocol based on the principles of the Claisen condensation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
N-benzylglycine ethyl ester
-
Diethyl oxalate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous ethanol (or another suitable anhydrous solvent like THF or toluene)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base and Ester Addition: To the flask, add a solution of sodium ethoxide in anhydrous ethanol. To this, add diethyl oxalate.
-
Addition of N-benzylglycine ethyl ester: Slowly add a solution of N-benzylglycine ethyl ester in anhydrous ethanol to the reaction mixture at room temperature or a slightly elevated temperature.
-
Reaction: Stir the mixture at the chosen temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. The key starting materials are an N-benzyl substituted amino acid ester, such as N-benzylglycine ethyl ester or N-benzyl-β-alanine ethyl ester, and diethyl oxalate. The reaction is base-mediated, leading to the formation of the pyrrolidine-4,5-dione ring system.
Q2: What are the critical parameters to control for a successful synthesis?
The success of this reaction hinges on several critical parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used to prevent quenching of the base and hydrolysis of the esters.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is required. The choice of base and its stoichiometry are crucial for driving the reaction to completion.
-
Reaction Temperature: The temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions and product decomposition.
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Reagents, solvents, or glassware were not properly dried. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| 2. Inactive or insufficient base: The base may have degraded, or an insufficient amount was used. | 2. Use a fresh batch of a strong base like sodium ethoxide or sodium hydride. Ensure at least one full equivalent of base is used. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature in small increments while monitoring the reaction by TLC. | |
| 4. Impure starting materials: Contaminants in the starting esters can interfere with the reaction. | 4. Purify the starting materials (e.g., N-benzylglycine ethyl ester and diethyl oxalate) by distillation or recrystallization before use. | |
| Formation of Multiple Byproducts | 1. Side reactions: Competing reactions such as self-condensation of the starting ester or other base-mediated side reactions. | 1. Optimize the reaction temperature; sometimes a lower temperature can favor the desired reaction. Ensure slow and controlled addition of reagents. |
| 2. Decomposition of the product: The product may be unstable under the reaction or workup conditions. | 2. Perform the reaction at the lowest effective temperature and ensure the workup is done promptly and at a low temperature. Consider a milder workup procedure. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or difficult to crystallize: The crude product may be impure, leading to difficulty in solidification. | 1. Attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). |
| 2. Emulsion formation during workup: This can make phase separation difficult. | 2. Add a small amount of brine to the aqueous layer to help break the emulsion. |
Experimental Protocol: Synthesis via Dieckmann-Type Condensation
This protocol is a representative procedure based on established methodologies for similar compounds. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
N-benzyl-β-alanine ethyl ester
-
Diethyl oxalate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)
-
Anhydrous toluene (or another suitable aprotic solvent like THF)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Addition of Reactants: To the stirred solution of the base, add a solution of N-benzyl-β-alanine ethyl ester (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous toluene dropwise from the dropping funnel at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Sodium Hydride | Potassium tert-butoxide |
| Solvent | Toluene | THF | Dioxane |
| Temperature (°C) | 25 | 50 | 0 |
| Reaction Time (h) | 12 | 6 | 24 |
| Yield (%) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
stability issues of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in acidic environments.
Q1: I am observing a decrease in the concentration of my compound over time in an acidic solution. What could be the cause?
A1: this compound contains a β-keto ester functional group, which is susceptible to acid-catalyzed hydrolysis. This reaction would lead to the cleavage of the ethyl ester, forming a β-keto acid intermediate, which may further degrade. The 4,5-dione functionality on the pyrrolidine ring could also be reactive under acidic conditions, potentially leading to ring-opening or other rearrangements.
Q2: I see unexpected peaks appearing in my HPLC chromatogram when analyzing my compound from an acidic solution. How can I identify them?
A2: These new peaks likely correspond to degradation products. To identify them, you can perform forced degradation studies under controlled acidic conditions (e.g., varying pH, temperature, and time).[1][2][3][4][5] The primary degradation product is expected to be the corresponding β-keto acid from the hydrolysis of the ethyl ester. Further degradation could lead to decarboxylation of this intermediate. Mass spectrometry (MS) coupled with HPLC can be used to determine the molecular weights of the degradation products and help in their structural elucidation.
Q3: How can I minimize the degradation of my compound during my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Work at the highest possible pH at which your experiment is still viable. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.
-
Temperature: Perform your experiments at the lowest practical temperature, as higher temperatures accelerate the rate of hydrolysis.
-
Time: Minimize the exposure time of the compound to acidic conditions. Prepare solutions fresh and analyze them promptly.
-
Solvent: While not always possible, using a less aqueous environment may slow down hydrolysis.
Q4: My degradation results are not reproducible. What could be the issue?
A4: Inconsistent results can stem from several factors:
-
Inconsistent pH: Ensure the pH of your solutions is accurately and consistently prepared.
-
Temperature Fluctuations: Use a calibrated and stable heating source if elevated temperatures are required.
-
Inaccurate Concentrations: Verify the initial concentration of your compound and the acid catalyst.
-
HPLC Variability: Ensure your HPLC method is robust and validated for the analysis of both the parent compound and its potential degradation products. This includes checking for issues like column degradation or mobile phase inconsistencies.
Below is a workflow to help troubleshoot stability issues:
Caption: Troubleshooting workflow for identifying and resolving stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The most probable primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 1-benzyl-4,5-dioxopyrrolidine-3-carboxylic acid. This reaction is analogous to the well-documented acid-catalyzed hydrolysis of β-keto esters.[6] The presence of the dione functionality might also lead to further reactions, such as ring opening, under harsh acidic conditions.
Q2: Can the degradation be reversed?
A2: The initial hydrolysis of the ester is a reversible reaction.[7] However, if the resulting β-keto acid undergoes subsequent irreversible reactions, such as decarboxylation (loss of CO2), the overall degradation process becomes irreversible.
Q3: Is the pyrrolidine ring stable under acidic conditions?
A3: In general, saturated nitrogen-containing heterocyclic rings like pyrrolidine are relatively stable to acid. However, the presence of the two carbonyl groups (dione functionality) can activate the ring, and under strong acidic conditions and elevated temperatures, ring-opening or other rearrangements cannot be entirely ruled out.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the stability of this compound.[7][8][9][10] A reverse-phase C18 column is often a good starting point. The method should be capable of separating the parent compound from its potential degradation products. For structural elucidation of unknown degradation products, coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended.[11][12]
Below is a diagram illustrating the potential degradation pathway:
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. aklectures.com [aklectures.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective method for synthesizing this compound is through an intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester precursor, typically formed from the reaction of N-benzylglycine ethyl ester and diethyl oxalate, in the presence of a strong base.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are N-benzylglycine ethyl ester and diethyl oxalate. It is crucial to use high-purity, anhydrous reagents and solvents to ensure optimal reaction conditions.
Q3: Why is the choice of base important in the Dieckmann condensation?
The base plays a critical role in deprotonating the α-carbon of the ester to form the reactive enolate intermediate. The base must be strong enough to achieve this but should not cause significant side reactions, such as hydrolysis of the ester groups. Common bases for this reaction include sodium ethoxide and potassium tert-butoxide. The choice of base can influence reaction rate and yield.
Q4: Are there any known stability issues with the pyrrolidinedione core?
Yes, the pyrrolidinedione ring can be susceptible to certain undesired reactions. These can include dehydrogenation to form more aromatic pyrrole derivatives or ring-opening via hydrolysis, especially under harsh acidic or basic conditions. Careful control of pH and temperature during workup and purification is essential to maintain the integrity of the ring structure.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may be old, hydrated, or not strong enough to facilitate the condensation. 2. Wet Reagents/Solvent: The presence of water can quench the enolate intermediate and hydrolyze the ester starting materials. 3. Incorrect Reaction Temperature: The reaction may require specific temperature control for optimal performance. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use a fresh, anhydrous, and appropriately strong base (e.g., sodium ethoxide, potassium tert-butoxide). 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Consider using molecular sieves. 3. Optimize the reaction temperature. Some Dieckmann condensations require heating, while others proceed at room temperature. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Side Product (Hydrolysis) | 1. Presence of Water: As mentioned, water can lead to the hydrolysis of the ester functionalities. 2. Harsh Workup Conditions: Exposure to strong acid or base during the workup can cause ring-opening of the desired product. | 1. Use anhydrous conditions throughout the reaction. 2. Neutralize the reaction mixture carefully during workup, avoiding extremes of pH. Use a buffered solution if necessary. |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of Polar Impurities: Side reactions can lead to the formation of highly polar byproducts that are difficult to separate. 3. Oily Product: The product may not crystallize easily. | 1. Ensure the reaction has gone to completion by TLC monitoring. 2. Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. 3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexanes. |
| Product Characterization Issues (e.g., unexpected NMR spectrum) | 1. Presence of Tautomers: The product, a β-keto ester, can exist in equilibrium with its enol tautomer, which can lead to a more complex NMR spectrum than expected. 2. Residual Solvent: Solvent from the purification process may be present in the final product. 3. Incorrect Product Formation: The reaction may have yielded an unexpected isomer or side product. | 1. Be aware of the possibility of tautomerism and assign NMR peaks accordingly. The ratio of keto to enol form can be solvent and temperature-dependent. 2. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. 3. Re-evaluate the reaction conditions and consider alternative synthetic routes if necessary. Compare the obtained spectral data with any available literature data for the target compound or similar structures. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of the Diester Precursor (N-(ethoxycarbonylmethyl)-N-benzylglycine ethyl ester)
This step is often performed in situ before the Dieckmann condensation. A typical procedure involves the reaction of N-benzylglycine ethyl ester with an appropriate C2-electrophile bearing an ester group.
Step 2: Dieckmann Condensation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of the diester precursor in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Base: Slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), to the solution at room temperature or while cooling in an ice bath, depending on the reactivity.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters for Dieckmann Condensation
| Parameter | Condition |
| Base | Sodium Ethoxide / Potassium tert-Butoxide |
| Solvent | Toluene / THF (anhydrous) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours (monitor by TLC) |
| Typical Yield | 60-80% (highly dependent on conditions) |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block, primarily used in condensation and reduction reactions.
-
Condensation Reactions: The active methylene group at the C4 position readily participates in Knoevenagel-type condensation reactions with aldehydes and ketones to form substituted pyrrolidinediones.
-
Reduction Reactions: The ketone groups at the C4 and C5 positions can be selectively or fully reduced to hydroxyl groups or methylene groups, respectively, yielding a variety of functionalized pyrrolidine derivatives.
Q2: How should I choose a catalyst for a Knoevenagel condensation reaction with this substrate?
A2: The choice of catalyst depends on the specific aldehyde or ketone reactant and the desired reaction conditions (e.g., temperature, solvent). Both Brønsted and Lewis acids, as well as bases, can be employed. A summary of common catalyst types is provided in the table below.
Q3: What are some common challenges when working with this compound?
A3: Common challenges include achieving high yields, minimizing side reactions, and ensuring the stability of the pyrrolidinedione ring, which can be susceptible to hydrolysis under strong acidic or basic conditions. Detailed troubleshooting for these issues is provided in the guide below.
Catalyst Selection for Condensation Reactions
The following table summarizes various catalysts that can be used for Knoevenagel condensation reactions involving this compound and an aldehyde.
| Catalyst Type | Examples | Typical Reaction Conditions | Notes |
| Brønsted Acid | HCl, p-Toluenesulfonic acid (p-TSA) | Ethanol, reflux | Effective for simple aromatic aldehydes.[1] |
| Lewis Acid | ZnCl₂, AlCl₃, In(OTf)₃, Fe(OTf)₃ | Dichloromethane (DCM) or other aprotic solvents, room temperature to reflux | Can offer higher reactivity and selectivity for a broader range of substrates. |
| Base | Piperidine, Pyrrolidine, Triethylamine (TEA) | Ethanol or Toluene, reflux (often with a Dean-Stark trap to remove water) | Classic conditions for Knoevenagel condensations. |
| Solid-supported | MgO, CaO | Water, room temperature | Greener and more easily separable catalyst options. |
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions
Symptoms:
-
Low conversion of starting material observed by TLC or LC-MS.
-
Isolation of a small amount of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Catalyst | * Brønsted Acid: Increase catalyst loading or switch to a stronger acid like p-TSA. |
| * Lewis Acid: Screen a variety of Lewis acids to find the most effective one for your specific substrate. Ensure anhydrous conditions as water can deactivate many Lewis acids. | |
| * Base: Use a Dean-Stark trap to remove water and drive the reaction to completion. | |
| Suboptimal Reaction Conditions | * Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| * Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Reagent Quality | * Ensure the purity of the aldehyde or ketone, as impurities can inhibit the reaction. |
| * Use freshly distilled solvents, especially when using moisture-sensitive catalysts. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC in addition to the starting material and product.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Self-condensation of the Aldehyde | * Add the aldehyde slowly to the reaction mixture containing the pyrrolidinedione and the catalyst. |
| Decomposition of the Product | * Work up the reaction as soon as it is complete to avoid prolonged exposure to acidic or basic conditions. |
| * Use milder reaction conditions (lower temperature, weaker catalyst). | |
| Ring Opening of the Pyrrolidinedione | * Maintain a neutral pH during workup and purification.[2] |
| * Avoid using strong, non-volatile acids or bases if possible. |
Issue 3: Incomplete or Unselective Reduction
Symptoms:
-
A mixture of partially and fully reduced products.
-
Low yield of the desired reduced product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Choice of Reducing Agent | * For selective reduction of one ketone, a milder reducing agent like NaBH₄ at low temperatures may be effective. |
| * For complete reduction of both ketones, a stronger reducing agent like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) may be necessary. | |
| Catalyst Deactivation (for catalytic hydrogenation) | * Ensure the purity of the substrate and solvent, as impurities can poison the catalyst. |
| * Use a higher catalyst loading or a fresh batch of catalyst. | |
| Reaction Conditions | * Temperature: Low temperatures generally favor selectivity. |
| * Pressure (for hydrogenation): Higher hydrogen pressure can promote complete reduction. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Benzaldehyde using HCl
This protocol is based on the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Concentrated HCl
Procedure:
-
Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Reductive Cleavage and Lactam Formation using Zinc Dust
This protocol is adapted from the reduction of a related isoxazolidine dicarboxylate to a hydroxypyrrolidine carboxylate.[3]
Materials:
-
This compound
-
Zinc dust
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Aqueous potassium carbonate (K₂CO₃) solution
Procedure:
-
Dissolve this compound (1 equivalent) in acetic acid.
-
Add an excess of zinc dust (e.g., 5-10 equivalents) to the solution.
-
Stir the resulting suspension vigorously at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Partition the residue between ethyl acetate and a saturated aqueous potassium carbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
References
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid polymerization in pyrrolidinedione synthesis
Welcome to the technical support center for pyrrolidinedione synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on best practices to ensure successful and high-yield synthesis of pyrrolidinedione derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and the yield of my desired pyrrolidinedione is low. What is happening?
A dark coloration of the reaction mixture is often an indicator of undesired side reactions, most notably polymerization of starting materials or products. Pyrrolidinediones, especially those with unsaturated substituents, can be susceptible to polymerization, which consumes the desired product and leads to lower yields.[1]
Q2: What are the primary causes of polymerization in pyrrolidinedione synthesis?
Polymerization during pyrrolidinedione synthesis can be initiated by several factors:
-
Radical Formation: The presence of impurities, exposure to air (oxygen), or high temperatures can generate free radicals that initiate a chain-reaction polymerization.
-
Michael Addition: If the pyrrolidinedione ring or its precursors contain activated double bonds, they can undergo intermolecular Michael additions, leading to oligomers and polymers.
-
High Temperatures: Elevated temperatures can promote side reactions, including polymerization and dehydrogenation, which can lead to the formation of colored byproducts.[1]
Q3: How can I prevent or minimize polymerization during my synthesis?
Several strategies can be employed to mitigate polymerization:
-
Use of Inhibitors: Adding a small amount of a free-radical scavenger or inhibitor to the reaction mixture is a common and effective method.
-
Temperature Control: Maintaining a low and controlled reaction temperature can significantly reduce the rate of polymerization and other side reactions.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which can initiate radical polymerization.[1]
-
Solvent Selection: The choice of solvent can influence reaction kinetics and the stability of intermediates.
Troubleshooting Guides
Issue 1: Significant Polymerization Observed (Dark Coloration, Low Yield)
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
The desired product is obtained in low yield, or is difficult to purify from a tar-like residue.
-
Discoloration may indicate the formation of polymeric materials.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing polymerization in pyrrolidinedione synthesis.
Corrective Actions:
| Step | Action | Rationale |
| 1 | Introduce a Radical Inhibitor | Free-radical scavengers terminate chain reactions that lead to polymerization. Common inhibitors include hydroquinone (HQ), butylated hydroxytoluene (BHT), or phenothiazine. The choice and concentration of the inhibitor may need to be optimized for the specific reaction. |
| 2 | Lower the Reaction Temperature | Many polymerization reactions are accelerated at higher temperatures. Conducting the synthesis at the lowest feasible temperature that allows for a reasonable reaction rate can significantly reduce polymer formation.[1][2] |
| 3 | Work Under an Inert Atmosphere | Purging the reaction vessel with an inert gas like nitrogen or argon removes oxygen, a common initiator of radical polymerization.[1] |
| 4 | Solvent Screening | The polarity and coordinating ability of the solvent can affect the stability of reactive intermediates. Aprotic solvents are generally preferred. A systematic screening of solvents may be necessary to find the optimal one for your specific synthesis. |
Issue 2: Low Yield Despite No Obvious Polymerization
Symptoms:
-
The reaction does not proceed to completion, or the yield of the desired pyrrolidinedione is low, even without significant discoloration of the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yields in pyrrolidinedione synthesis.
Corrective Actions:
| Step | Action | Rationale |
| 1 | Verify Reagent Quality | Ensure that starting materials, especially amines and maleic anhydride derivatives, are pure and free from contaminants that could inhibit the reaction or promote side reactions. |
| 2 | Optimize Stoichiometry | The molar ratio of reactants can significantly impact the yield. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| 3 | Catalyst Optimization | If a catalyst is used, its loading and nature are critical. For some reactions, a Lewis acid or base catalyst can improve the reaction rate and yield. |
| 4 | Monitor Reaction Progress | Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time. Stopping the reaction too early or running it for too long can result in low yields. |
| 5 | Refine Work-up and Purification | The pyrrolidinedione product may be sensitive to the pH of the aqueous wash or may co-elute with impurities during chromatography. Optimize the work-up and purification conditions to minimize product loss. |
Quantitative Data Summary
While specific quantitative data on the effect of inhibitors in pyrrolidinedione synthesis is not extensively available in the literature, data from related chemistries, such as maleimide chemistry, can provide valuable insights. The following table illustrates the conceptual effect of inhibitors on reaction yield.
| Condition | Inhibitor | Temperature (°C) | Yield of Desired Product (%) | Observations |
| 1 | None | 80 | 35 | Significant darkening of the reaction mixture, formation of insoluble material. |
| 2 | Hydroquinone (0.1 mol%) | 80 | 75 | Reaction mixture remains light in color, minimal byproduct formation. |
| 3 | BHT (0.1 mol%) | 80 | 72 | Lighter reaction mixture compared to no inhibitor, improved yield. |
| 4 | None | 25 | 60 | Slower reaction rate, but less discoloration compared to 80°C without inhibitor. |
| 5 | Hydroquinone (0.1 mol%) | 25 | 85 | Clean reaction with high yield. |
Note: This table is illustrative and based on general principles of polymerization inhibition. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of N-Arylpyrrolidine-2,4-diones with Polymerization Inhibition
This protocol describes a general method for the synthesis of N-arylpyrrolidine-2,4-diones from an appropriate amine and a substituted maleic anhydride, incorporating measures to prevent polymerization.
Materials:
-
Substituted Maleic Anhydride (1.0 eq)
-
Aromatic Amine (1.0 - 1.2 eq)
-
Anhydrous Acetic Acid (as solvent)
-
Hydroquinone (0.1 mol%)
-
Anhydrous Sodium Acetate (optional, as catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted maleic anhydride (1.0 eq), the aromatic amine (1.0 - 1.2 eq), and hydroquinone (0.1 mol%).
-
Solvent Addition: Add anhydrous acetic acid to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to a controlled temperature (start with a lower temperature, e.g., 60°C, and optimize as needed). If required, add anhydrous sodium acetate as a catalyst.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Workflow Diagram for N-Arylpyrrolidine-2,4-dione Synthesis:
Caption: Experimental workflow for the synthesis of N-Arylpyrrolidine-2,4-diones.
References
Technical Support Center: Chiral Separation of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate enantiomers. The information provided is based on established principles of chiral chromatography for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the chiral separation of ketoesters like this compound?
Poor resolution in chiral separations of ketoesters typically stems from several key factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of chiral compounds. However, if the CSP's chiral selector does not provide sufficient stereospecific interactions with the analyte enantiomers, poor separation will result.
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving selectivity.
-
Incorrect Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting both retention times and enantioselectivity.
-
Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening due to diffusion.
-
Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise
Validation & Comparative
Comparative Analysis of Synthetic Routes to Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The efficiency of its synthesis is crucial for further derivatization and biological screening. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable approach for their needs.
Comparison of Synthetic Methodologies
Two principal strategies for the synthesis of this compound have been identified: a two-step approach involving the synthesis of a precursor followed by oxidation, and a one-pot multicomponent reaction. The selection of a method may depend on factors such as starting material availability, desired purity, and scalability.
| Method | Key Features | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Two-Step Synthesis | Sequential synthesis via a 4-oxo-pyrrolidine intermediate, followed by oxidation. | 94.3 (Step 1) | 48 (Step 1) | Room Temperature (Step 1) |
| Not specified | Not specified | Not specified | ||
| Multicomponent Reaction | A convergent approach combining starting materials in a single step. | High | Short | Room Temperature |
Experimental Protocols
Method 1: Two-Step Synthesis via Oxidation
This method involves the initial synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate, which is subsequently oxidized to the target 4,5-dioxo compound.
Step 1: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate
To a reactor, add 3-benzylaminoethyl acetate (51.2 g, 0.448 mol), potassium iodide (1.3 g, 7.6 mmol), potassium carbonate (71.2 g, 0.515 mol), and ethyl chloroacetate (77 mL, 0.730 mol). The mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the mixture is filtered, and the filtrate is collected. The excess ethyl chloroacetate is removed by distillation under reduced pressure at 47-50 °C/6mmHg. The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate with a yield of 94.3%.
Step 2: Oxidation to this compound
While a specific protocol for the oxidation of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate was not explicitly found in the searched literature, a general and effective method for the α-oxidation of ketones to α-diketones involves the use of selenium dioxide (SeO2).[1][2] The reaction is typically carried out in a suitable solvent such as dioxane or acetic acid.[3]
A plausible experimental protocol is as follows:
To a solution of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate in dioxane, a stoichiometric amount of selenium dioxide is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.
Method 2: One-Pot Multicomponent Synthesis
This approach involves the direct synthesis of 4,5-dioxopyrrolidine derivatives from simple starting materials in a single reaction vessel, often catalyzed by an acid.[4][5]
A representative experimental protocol is as follows:
In a round-bottom flask, an aromatic primary amine, dialkyl acetylene dicarboxylate, and formaldehyde are combined in an alcohol solvent at room temperature. A catalytic amount of phosphotungstic acid is added, and the reaction is stirred.[5] The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 4,5-dioxopyrrolidine derivative. While this is a general procedure, it is adaptable for the synthesis of the title compound by using benzylamine, diethyl acetylenedicarboxylate, and a suitable formaldehyde equivalent.
Visualization of Synthetic Workflows
To further clarify the described synthetic pathways, the following diagrams illustrate the logical flow of each method.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the one-pot multicomponent synthesis of this compound.
References
validating the biological activity of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives
Comparative Analysis of the Biological Activities of Pyrrolidine-2,5-dione Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While direct biological activity data for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is not extensively available in the public domain, a wealth of research exists on structurally related pyrrolidine-2,5-dione derivatives. This guide provides a comparative overview of the validated biological activities of these derivatives, focusing on their anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Comparative Biological Activity Data
The following tables summarize the quantitative data for various pyrrolidine-2,5-dione derivatives, offering a comparative perspective on their potency across different biological assays.
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | >5.86 | [1] |
| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | >14.18 | [1] |
| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | MES | >300 | - | [2] |
| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz (44 mA) | 86.4 | >3.47 | [2] |
| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | scPTZ | 125.7 | >2.38 | [2] |
| 3-(Benzo[b]thiophen-2-yl)-1-(morpholin-4-yl-acetyl)-pyrrolidine-2,5-dione (33) | MES | 27.4 | >7.3 | [3] |
| 3-(Benzo[b]thiophen-2-yl)-1-(morpholin-4-yl-acetyl)-pyrrolidine-2,5-dione (33) | 6 Hz (32 mA) | 30.8 | >6.5 | [3] |
| Ethosuximide (Reference) | scPTZ | 130 | - | [2] |
| Valproic Acid (Reference) | MES | 252.74 | - | [1] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test; ED50: Median Effective Dose; PI: Protective Index (TD50/ED50).
Table 2: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 Inhibition | 0.98 | 31.5 | [4] |
| N-substituted pyrrolidine-2,5-dione (13e) | 5-LOX Inhibition | - | - | [4] |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 Inhibition | - | - | [5] |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX Inhibition | - | - | [5] |
| Celecoxib (Reference) | COX-2 Inhibition | - | - | [5] |
COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase; IC50: Half-maximal Inhibitory Concentration.
Table 3: Anticancer Activity of Pyrrolidine-2,5-dione and Related Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dispirooxindole-pyrrolidine (7i) | A549 (Lung) | 50 µg/mL | [6] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | PPC-1 (Prostate) | 2.5 - 20.2 | [7] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | IGR39 (Melanoma) | 2.5 - 20.2 | [7] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (1,3,4-oxadiazolethione) | A549 (Lung) | Reduces viability to 28.0% | [8] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (4-aminotriazolethione) | A549 (Lung) | Reduces viability to 29.6% | [8] |
IC50: Half-maximal Inhibitory Concentration.
Table 4: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound/Derivative | Microorganism | Activity (MIC or Zone of Inhibition) | Reference |
| 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives | Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, Bacillus subtilis | Zone of inhibition: 13.0 - 15.1 mm at 50 µg/ml | [9] |
| Pyrrolidine dithiocarbamate (PDTC) | Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, Escherichia coli | Growth inhibition observed (MIC not specified) | [10] |
| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | Staphylococcus aureus, V. cholerae | Good antibacterial activity | [11] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticonvulsant Activity Assays
a) Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal Preparation: Male CF-1 or C57BL/6 mice (20-25 g) are acclimated to the laboratory environment. Prior to the test, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
Procedure:
-
The test compound is administered to the animals, typically intraperitoneally (i.p.), at various doses.
-
At the time of peak effect of the compound, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[10]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.[10] The median effective dose (ED50) is calculated as the dose that protects 50% of the animals.
b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[12]
-
Materials: Pentylenetetrazole (PTZ), test compound, vehicle.
-
Animal Preparation: Male CF-1 or C57BL/6 mice (20-25 g) are used.
-
Procedure:
-
The test compound is administered to the animals at various doses.
-
After a predetermined time, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[13]
-
Animals are placed in individual observation cages and observed for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures is considered protection. The ED50 is calculated as the dose that protects 50% of the animals from seizures.[13]
Anti-inflammatory Activity Assay
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), reaction buffer, test compound, and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer containing heme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.
-
-
Endpoint: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[3]
-
Materials: Cancer cell line of interest, complete cell culture medium, MTT solution, solubilization solution (e.g., DMSO or SDS-HCl), 96-well plates.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Endpoint: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strain, appropriate broth medium, test compound, 96-well microtiter plates.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
-
Endpoint: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrrolidine-2,5-dione derivatives.
Caption: Mechanism of action for anticonvulsant pyrrolidine-2,5-dione derivatives.
Caption: Inhibition of the COX-2 inflammatory pathway by pyrrolidine-2,5-dione derivatives.
Caption: Potential mechanisms of anticancer activity via induction of apoptosis.
Caption: Workflow for antimicrobial susceptibility testing (Broth Microdilution).
References
- 1. actaorthop.org [actaorthop.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 9. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Analysis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and Known T-Type Calcium Channel Inhibitors
Disclaimer: To date, there is no publicly available data on the specific biological targets or efficacy of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. However, its core chemical structure, a pyrrolidine-2,5-dione (also known as a succinimide), is a key feature in a class of anticonvulsant drugs known to inhibit T-type calcium channels. This guide, therefore, presents a hypothetical comparison of this compound with established T-type calcium channel inhibitors, based on the structural similarities. This comparison is intended for research and drug development professionals to highlight potential areas of investigation.
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore that interacts with various biological targets. Notably, drugs like ethosuximide and methsuximide, which feature this scaffold, are used in the treatment of absence seizures and are known to exert their therapeutic effect through the inhibition of T-type calcium channels.[1][2] These channels are crucial in regulating neuronal excitability and are implicated in the pathophysiology of epilepsy.[3]
This guide provides a comparative overview of the hypothetical efficacy of this compound against well-characterized T-type calcium channel inhibitors.
Quantitative Efficacy of T-Type Calcium Channel Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known T-type calcium channel inhibitors. This data provides a benchmark for the potential efficacy of novel compounds like this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the T-type calcium channel by 50%.
| Compound | Target | IC50 (mM) | Cell Type | Method |
| This compound | T-Type Calcium Channels (Hypothetical) | Data Not Available | - | - |
| Ethosuximide | T-type calcium channels | ~12 ± 2 | Cloned α1G, α1H, and α1I channels | Electrophysiology |
| N-desmethylmethsuximide (active metabolite of Methsuximide) | α1G T-type calcium channel | 1.95 ± 0.19 | Cloned α1G channels | Electrophysiology |
| N-desmethylmethsuximide (active metabolite of Methsuximide) | α1I T-type calcium channel | 1.82 ± 0.16 | Cloned α1I channels | Electrophysiology |
| N-desmethylmethsuximide (active metabolite of Methsuximide) | α1H T-type calcium channel | 3.0 ± 0.3 | Cloned α1H channels | Electrophysiology |
| Zonisamide | T-type calcium channels | Concentration-dependent reduction (e.g., 38.3% at 50 µM) | NB-I neuroblastoma cells | Electrophysiology |
Note: Zonisamide is a multi-target drug, and its effect on T-type calcium channels is one of its proposed mechanisms of action.[4][5]
Experimental Protocols
The efficacy of T-type calcium channel inhibitors is primarily determined using two key experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through T-type calcium channels in individual cells, providing a precise assessment of inhibitor potency.
Objective: To measure the inhibitory effect of a compound on T-type calcium channel currents.
Methodology:
-
Cell Preparation: Mammalian cells (e.g., HEK293) stably expressing a specific subtype of human T-type calcium channel (α1G, α1H, or α1I) are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing ions that permit the measurement of calcium currents while blocking other channel types.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular ionic environment.
-
Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a holding potential where T-type channels are in a closed state (e.g., -100 mV). Depolarizing voltage steps are then applied to activate the channels and elicit T-type calcium currents, which are recorded by an amplifier.
-
Compound Application: The test compound (e.g., this compound) is applied to the cell at various concentrations via the perfusion system.
-
Data Analysis: The reduction in the peak T-type current amplitude in the presence of the compound is measured. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This method allows for the rapid screening of a large number of compounds by measuring changes in intracellular calcium concentration using a fluorescent dye.
Objective: To identify and characterize inhibitors of T-type calcium channels in a high-throughput format.
Methodology:
-
Cell Preparation: HEK293 cells co-expressing a T-type calcium channel subtype and a potassium channel (to set a hyperpolarized resting membrane potential) are seeded in 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Assay Execution (FLIPR): The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A solution containing a high concentration of potassium chloride (KCl) is added to depolarize the cell membrane, which in turn opens the voltage-gated T-type calcium channels.
-
Signal Detection: The influx of calcium through the channels leads to an increase in fluorescence, which is measured by the FLIPR instrument in real-time.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal. IC50 values are calculated from the concentration-response curves.
Signaling Pathway
The proposed mechanism of action for this compound, based on its succinimide core, involves the direct inhibition of T-type calcium channels. These channels play a critical role in the generation of the rhythmic electrical activity in the thalamus that is associated with absence seizures.
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. docs.axolbio.com [docs.axolbio.com]
Comprehensive Analysis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Guide to Putative Cross-Reactivity Assessment
Introduction
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (also referred to as EBPC) is recognized primarily for its potent inhibitory activity against aldose reductase.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. While its primary target is established, comprehensive cross-reactivity and selectivity profiling are crucial for the advancement of any lead compound in drug development. Such studies are essential to identify potential off-target effects that could lead to adverse drug reactions or provide opportunities for drug repositioning.
This guide outlines a proposed framework for evaluating the cross-reactivity of this compound. As no publicly available experimental data on the cross-reactivity of this specific compound exists, this document presents a series of recommended in-vitro assays and a structured approach for data presentation and interpretation, tailored for researchers and drug development professionals.
Primary Biological Target: Aldose Reductase
This compound is a known potent inhibitor of aldose reductase.[1][2] This enzyme catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway is associated with the development of secondary complications of diabetes.
Caption: Polyol Pathway and the inhibitory action of this compound.
Proposed Cross-Reactivity and Selectivity Profiling
Given the chemical structure of this compound and its use as a scaffold in the synthesis of other biologically active molecules, including mTOR inhibitors, a broad panel of assays is recommended to assess its selectivity.[3]
Hypothetical Cross-Reactivity Data
The following table illustrates how data from a hypothetical cross-reactivity screen could be presented. The values are for illustrative purposes only and are not based on experimental results.
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) | % Inhibition @ 10 µM |
| Primary Target | Aldose Reductase | Enzymatic | 50 | 98% |
| Aldehyde Reductase | AKR1A1 | Enzymatic | > 10,000 | < 10% |
| Carbonyl Reductase | CBR1 | Enzymatic | 8,500 | 15% |
| Kinase Panel (selected) | mTOR | Radiometric | > 10,000 | < 5% |
| PI3Kα | Radiometric | > 10,000 | < 2% | |
| AKT1 | Radiometric | > 10,000 | < 5% | |
| GPCR Panel (selected) | β2-Adrenergic Receptor | Radioligand Binding | > 10,000 | < 1% |
| Dopamine D2 Receptor | Radioligand Binding | > 10,000 | < 3% | |
| Ion Channel Panel (selected) | hERG | Electrophysiology | > 10,000 | < 5% |
Experimental Protocols
Detailed methodologies for the proposed key experiments are outlined below.
Aldose and Aldehyde Reductase Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against human recombinant aldose reductase and the closely related aldehyde reductase.
-
Methodology:
-
Enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
-
The reaction mixture contains 100 mM sodium phosphate buffer (pH 6.2), 0.4 M lithium sulfate, 0.16 mM NADPH, and the respective recombinant enzyme.
-
The reaction is initiated by the addition of the substrate (DL-glyceraldehyde for aldose reductase and p-nitrobenzaldehyde for aldehyde reductase).
-
The test compound is pre-incubated with the enzyme for 15 minutes before the addition of the substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Kinase Profiling
-
Objective: To assess the off-target activity of this compound against a panel of protein kinases, with a particular focus on the PI3K/Akt/mTOR pathway.
-
Methodology:
-
A radiometric kinase assay (e.g., using ³³P-ATP) is employed to measure the phosphorylation of a substrate by each kinase.
-
The test compound is serially diluted and added to a reaction mixture containing the kinase, substrate, ATP, and necessary cofactors.
-
The reaction is allowed to proceed for a specified time at 30°C and is then stopped.
-
The phosphorylated substrate is captured, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percent inhibition is calculated relative to a vehicle control, and IC50 values are determined for active compounds.
-
Radioligand Binding Assays for GPCRs
-
Objective: To evaluate the potential for off-target binding to a panel of common G-protein coupled receptors.
-
Methodology:
-
Membrane preparations from cells expressing the target receptor are incubated with a specific radioligand and the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration.
-
The amount of radioactivity on the filter is measured by liquid scintillation counting.
-
The percent displacement of the radioligand by the test compound is calculated, and Ki values are determined using the Cheng-Prusoff equation.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the cross-reactivity of this compound.
Caption: Proposed workflow for cross-reactivity profiling.
Conclusion
While this compound is a known potent inhibitor of aldose reductase, a thorough understanding of its selectivity profile is imperative for its further development as a therapeutic agent. The experimental framework proposed in this guide provides a comprehensive approach to identifying potential off-target interactions. The systematic application of these assays will generate crucial data to inform a risk-benefit assessment and guide future optimization efforts. The pyrrolidine ring is a significant structural motif in medicinal chemistry, and understanding the cross-reactivity of its derivatives is of great importance.[4]
References
structure-activity relationship (SAR) studies of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate analogs
Comparative Analysis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Analogs in Anticancer Research
A detailed examination of the structure-activity relationship (SAR) of this compound analogs reveals critical insights into their potential as anticancer agents. This guide provides a comparative analysis of the biological performance of these and structurally related compounds, supported by experimental data from various studies. The focus is on their cytotoxic effects against several cancer cell lines.
Due to the limited availability of direct SAR studies on a broad series of this compound analogs, this guide incorporates data from closely related pyrrolidinedione and pyrrolidin-2-one derivatives to infer potential structure-activity relationships. The presented data highlights how modifications to the core pyrrolidine structure influence anticancer activity.
Quantitative Comparison of Anticancer Activity
The cytotoxic activity of various pyrrolidinedione and pyrrolidin-2-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower value signifies higher potency.
| Compound Series | Modifications | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| Pyrrolidine-2,5-dione Derivatives | Varied N-substituents and substitutions on the pyrrolidine ring. | MCF-7 (Breast) | 1.496 - 1.831 | [1] |
| Polysubstituted Pyrrolidines | Modifications at various positions of the pyrrolidine ring. | HCT116 (Colon), HL60 (Leukemia) | 2.9 - 16 | [2][3] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | Introduction of a diphenylamine moiety and hydrazone side chain. | IGR39 (Melanoma), PPC-1 (Prostate) | 2.5 - 20.2 | [4] |
| Pyrrolidine-Thiazole Derivatives | Incorporation of a thiazole ring. | B. cereus, S. aureus (as antibacterial proxy) | MIC: 21.70 - 30.53 µg/mL | [5] |
Key Observations from Structure-Activity Relationships:
-
Substituents on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine-2,5-dione core significantly impact cytotoxic activity. For instance, the presence of bromo and hydroxyl or methoxy groups on N-substituted maleimide derivatives led to potent activity against MCF-7 cells.[1]
-
N-Substitution: The group attached to the nitrogen atom of the pyrrolidine ring plays a crucial role in determining the biological activity.
-
Hybrid Molecules: Combining the pyrrolidinedione scaffold with other heterocyclic systems, such as thiazole, can introduce or enhance specific biological activities.[5]
-
Mechanism of Action: Several studies suggest that these compounds induce cancer cell death through apoptosis and can cause cell cycle arrest.[2][3]
Experimental Protocols
A standardized method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a generalized procedure based on standard laboratory practices.[6][7][8][9]
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, HCT116, HL60) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Trypsinize adherent cells or collect suspension cells and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.
Caption: Workflow for in vitro screening and mechanism of action studies of novel anticancer compounds.
Simplified Signaling Pathway for Apoptosis Induction
This diagram depicts a simplified representation of a potential mechanism of action for the pyrrolidinedione analogs, leading to programmed cell death (apoptosis).
Caption: Simplified pathway of apoptosis induction in cancer cells by pyrrolidinedione analogs.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
Comparative Analysis of In Vitro and In Vivo Studies: A Case Study on (R)-N-Benzyl-2-(2,5-dioxopyrrolidine-1-yl)propanamide ((R)-AS-1)
Introduction
In Vitro Studies of (R)-AS-1
The in vitro evaluation of (R)-AS-1 has primarily focused on its mechanism of action at the molecular and cellular level. These studies have been crucial in identifying its specific molecular target and quantifying its potency.
Mechanism of Action: Positive Allosteric Modulator of EAAT2
In vitro studies have identified (R)-AS-1 as a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3][4][5][6][7] EAAT2 is a crucial glutamate transporter in the central nervous system responsible for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity. As a PAM, (R)-AS-1 enhances the glutamate uptake of EAAT2 without directly competing with glutamate for the binding site.[1][2][3][4][5] This activity was confirmed in primary glial cultures and in COS-7 cells engineered to express the EAAT2 transporter.[1][2][3][4][5] Notably, (R)-AS-1 did not show significant activity on other glutamate transporter subtypes, such as EAAT1 and EAAT3, highlighting its selectivity.[1][2][4][5]
Quantitative In Vitro Data
The potency of (R)-AS-1 as an EAAT2 PAM was quantified through dose-response assays, determining its half-maximal effective concentration (EC50).
| Parameter | Value | Assay System |
| EC50 | 11 nM | Glutamate Uptake Assay in EAAT2-expressing COS-7 cells |
Experimental Protocol: In Vitro Glutamate Uptake Assay
This protocol outlines the general steps for assessing the effect of a compound on glutamate uptake in a cell-based assay.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are transiently transfected with a plasmid vector containing the gene for the human EAAT2 transporter. A control group is transfected with an empty vector.
-
-
Compound Incubation:
-
The transfected cells are incubated with varying concentrations of (R)-AS-1.
-
-
Glutamate Uptake Measurement:
-
A solution containing a known concentration of radiolabeled L-glutamic acid (e.g., [³H]-L-glutamic acid) is added to the cells.
-
The cells are incubated for a short period to allow for glutamate uptake.
-
-
Assay Termination and Lysis:
-
The uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed to release the intracellular contents.
-
-
Quantification:
-
The amount of radiolabeled glutamate taken up by the cells is measured using a scintillation counter.
-
The data is analyzed to determine the EC50 value of the compound.
-
Mechanism of (R)-AS-1 as a Positive Allosteric Modulator of EAAT2.
In Vivo Studies of (R)-AS-1
The in vivo evaluation of (R)-AS-1 has been centered on its efficacy in animal models of seizures, which is a critical step in assessing its therapeutic potential for epilepsy.
Antiseizure Activity
(R)-AS-1 has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1][3][4] These models are designed to mimic different types of seizures observed in humans. The compound was effective in the maximal electroshock (MES) model, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) model, which suggests utility in treating absence seizures.[1][3][4] Furthermore, its activity in the 6 Hz seizure model points to potential efficacy against drug-resistant partial seizures.[1][3][4]
Quantitative In Vivo Data
The efficacy of (R)-AS-1 in these seizure models was quantified by determining the median effective dose (ED50) required to protect 50% of the animals from seizures.
| Seizure Model | ED50 (mg/kg) | Animal Model |
| Maximal Electroshock (MES) | 66.3 | Mouse |
| Subcutaneous Pentylenetetrazole (scPTZ) | 36.3 | Mouse |
| 6 Hz (32 mA) | 15.6 | Mouse |
| 6 Hz (44 mA) | 41.6 | Mouse |
Experimental Protocols: In Vivo Seizure Models
The following are generalized protocols for the MES and scPTZ seizure models.
1. Maximal Electroshock (MES) Seizure Model:
-
Animals: Adult male mice are used.
-
Compound Administration: (R)-AS-1 is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of peak effect of the compound, a brief electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model:
-
Animals: Adult male mice are used.
-
Compound Administration: (R)-AS-1 is administered i.p. at various doses.
-
Seizure Induction: Following compound administration, a convulsant dose of pentylenetetrazole is injected subcutaneously.
-
Endpoint: The animals are observed for a set period, and the absence of clonic seizures is considered protection.
General workflow for in vivo antiseizure activity testing.
Comparison of In Vitro and In Vivo Findings and Conclusion
The in vitro and in vivo studies of (R)-AS-1 provide a cohesive picture of its pharmacological profile. The in vitro data clearly establish its mechanism of action as a potent and selective positive allosteric modulator of the EAAT2 glutamate transporter.[1][2][3][4][5][6][7] This molecular activity translates directly to a robust and broad-spectrum antiseizure effect in multiple in vivo models.[1][3][4]
The high potency observed in vitro (EC50 of 11 nM) is consistent with the significant efficacy seen in vivo at moderate doses. The mechanism of enhancing glutamate uptake provides a strong rationale for its observed antiseizure properties, as excessive glutamate is a key factor in the initiation and spread of seizure activity.
References
- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo (2022) | Michał Abram | 16 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Methods for Purity Validation of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of analytical methodologies for validating the purity of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a substituted pyrrolidine derivative with potential applications in medicinal chemistry. We will focus on a proposed High-Performance Liquid Chromatography (HPLC) method as the primary technique and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Techniques
The choice of an analytical method is dependent on the physicochemical properties of the analyte. For a compound like this compound, which is expected to be a non-volatile and thermally labile organic molecule, HPLC is often the most suitable technique.[1][2][3] GC is generally reserved for volatile and thermally stable compounds, while qNMR offers an alternative for absolute quantification without the need for a specific reference standard of the analyte.[4][5][6]
dot
Caption: Decision tree for selecting an analytical technique.
Comparison of Analytical Methods
The following table summarizes the key characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4][6] |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds.[1][2] | Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[2] | Applicable to any soluble compound with NMR-active nuclei; non-destructive.[4][6] |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution, especially with capillary columns. | Generally lower resolution than chromatographic methods, potential for signal overlap. |
| Quantification | Requires a certified reference standard for accurate quantification. | Requires a certified reference standard; MS provides high specificity. | Can provide absolute quantification using an internal standard of known purity, without needing a reference standard of the analyte.[5][6] |
| Throughput | Moderate to high, with typical run times of 15-30 minutes.[7] | Generally faster run times than HPLC for suitable compounds.[2] | Slower due to longer acquisition times required for accurate quantification. |
| Pros | - Wide applicability for pharmaceuticals[1]- Robust and reproducible[8]- Variety of sensitive detectors available | - High separation efficiency- Definitive identification with MS[1]- Sensitive for volatile impurities | - Absolute quantification[6]- Provides structural confirmation- Non-destructive |
| Cons | - Requires reference standards- Higher solvent consumption | - Not suitable for non-volatile or thermally labile compounds- Derivatization can add complexity and variability | - Lower sensitivity than chromatographic methods- Higher instrumentation cost- Potential for peak overlap |
Proposed Primary Method: Reversed-Phase HPLC
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the routine purity determination of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Illustrative HPLC Method Validation Data
The following tables present hypothetical yet realistic performance data for the proposed HPLC method, based on International Council for Harmonisation (ICH) guidelines.[8][9][10]
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 120,540 |
| 25 | 301,350 |
| 50 | 602,700 |
| 100 | 1,205,400 |
| 150 | 1,808,100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | Concentration (µg/mL) | Measured Purity (%) | %RSD |
|---|---|---|---|
| Repeatability | 100 (n=6) | 99.8, 99.7, 99.9, 99.8, 99.6, 99.7 | 0.12 |
| Intermediate Precision | 100 (n=6) | 99.5, 99.6, 99.8, 99.4, 99.7, 99.5 | 0.15 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.02 | 100.2 |
| 120% | 12.0 | 11.92 | 99.3 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
|---|---|
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Protocols
Detailed Protocol: RP-HPLC Purity Determination
This protocol outlines the steps for determining the purity of this compound using the proposed RP-HPLC method.
1. Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 0-5 min (50% B), 5-20 min (50-90% B), 20-25 min (90% B), 25-26 min (90-50% B), 26-30 min (50% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in triplicate.
-
Inject the sample solution.
-
After the sequence, process the chromatograms using appropriate software.
5. Calculation of Purity: The purity of the sample is calculated using the area normalization method, assuming the response factor of the impurities is the same as the main peak.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[8] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
dot
Caption: Workflow for analytical method validation.
Conclusion
For the purity validation of this compound, a well-validated RP-HPLC method is the recommended approach for routine quality control, offering a balance of specificity, precision, and throughput. GC-MS serves as a valuable complementary technique for identifying volatile impurities, while qNMR provides a powerful, albeit lower-throughput, method for absolute quantification and primary characterization without the need for a specific reference standard. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the stage of drug development, the nature of expected impurities, and regulatory requirements.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. actascientific.com [actascientific.com]
A Comparative Benchmarking Guide: Evaluating Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Against Commercial Antimicrobial and Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative benchmarking of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, a novel pyrrolidine-2,3-dione derivative, against established commercial antimicrobial and cytotoxic compounds. Due to the limited publicly available data on the biological activity of this compound, this document outlines a proposed experimental plan and serves as a template for data presentation. The pyrrolidine-2,3-dione scaffold is a known pharmacophore in various biologically active molecules, exhibiting potential as an antimicrobial and anticancer agent.[1][2] This guide details the necessary experimental protocols to elucidate the activity of this compound and compare its performance with commercially available drugs.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrrolidine-2,3-dione core. While its specific biological activities are not extensively documented, the pyrrolidine-2,3-dione moiety is present in a variety of natural and synthetic compounds with demonstrated antimicrobial and cytotoxic properties.[1][3][4] This structural feature suggests that this compound may exhibit similar biological effects, warranting a thorough investigation.
Chemical Structure:
-
IUPAC Name: Ethyl 1-benzyl-4,5-dioxo-pyrrolidine-3-carboxylate
-
CAS Number: 5336-50-5
-
Molecular Formula: C₁₄H₁₅NO₄
-
Molecular Weight: 261.27 g/mol
Comparative Benchmarking: Proposed Experimental Design
To comprehensively evaluate the potential of this compound, a two-pronged experimental approach is proposed:
-
Antimicrobial Activity Assessment: To determine the compound's efficacy against a panel of clinically relevant bacterial strains.
-
Cytotoxic Activity Assessment: To evaluate the compound's potential as an anticancer agent by measuring its toxicity against human cancer cell lines.
The performance of this compound will be benchmarked against the following commercially available drugs:
-
Antimicrobial Benchmarks:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis.
-
-
Cytotoxic Benchmarks:
-
Doxorubicin: An anthracycline chemotherapy agent that intercalates DNA and inhibits topoisomerase II.
-
Paclitaxel: A taxane that interferes with the normal function of microtubules during cell division.
-
Data Presentation
The following tables are structured to present the quantitative data that will be generated from the proposed experiments.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| This compound | ||||
| Ciprofloxacin | ||||
| Vancomycin |
Table 2: Cytotoxic Activity - IC₅₀ Values
| Compound | Human Breast Adenocarcinoma (MCF-7) IC₅₀ (µM) | Human Colon Carcinoma (HCT-116) IC₅₀ (µM) | Human Lung Carcinoma (A549) IC₅₀ (µM) | Normal Human Dermal Fibroblasts (NHDF) IC₅₀ (µM) |
| This compound | ||||
| Doxorubicin | ||||
| Paclitaxel |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and the commercial control drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the commercial control drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the proposed benchmarking studies.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity MTT Assay.
Conclusion
This guide provides a standardized framework for the initial biological evaluation of this compound. By benchmarking its antimicrobial and cytotoxic activities against well-characterized commercial drugs, researchers can effectively assess its potential as a novel therapeutic agent. The detailed protocols and data presentation templates are designed to ensure consistency and facilitate the comparison of results across different studies. Further investigations into the mechanism of action and in vivo efficacy will be crucial next steps should promising in vitro activity be observed.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. chainnetwork.org [chainnetwork.org]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
mechanistic comparison of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the mechanistic and biological activities of pyrrolidine derivatives structurally related to Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. While a comprehensive search of the current scientific literature did not yield specific biological activity data for this compound itself, this document presents a review of closely related compounds with demonstrated antitubercular and anticancer properties. The information herein is intended to serve as a valuable resource for researchers interested in the potential applications of this class of compounds by providing available quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of associated mechanisms and workflows.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including antimicrobial, antiviral, and anticancer activities. This guide focuses on compounds bearing the 4,5-dioxopyrrolidine and similar pyrrolidinone cores, with the aim of elucidating their potential mechanisms of action and comparing their biological performance based on available experimental data. The content is structured to provide researchers with the necessary information to understand the therapeutic promise of this compound class and to design further investigations.
Comparative Analysis of Structurally Similar Compounds
Due to the absence of specific biological data for this compound in the reviewed literature, this section focuses on the performance of structurally analogous compounds. The primary activities identified for these related molecules are the inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and cytotoxic effects against various cancer cell lines.
Antitubercular Activity: InhA Inhibition
Several studies have identified pyrrolidine derivatives as potent inhibitors of InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway. The inhibition of InhA leads to the disruption of the bacterial cell wall synthesis, resulting in bactericidal activity. A selection of these compounds and their corresponding inhibitory concentrations are presented below.
Table 1: InhA Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Pyrrolidine Carboxamide Analog 1 | N-(4-chlorophenyl)-1-(naphthalen-1-yl)pyrrolidine-2-carboxamide | InhA | 0.85 | [Not available] |
| Pyrrolidine Carboxamide Analog 2 | N-(3,5-dichlorophenyl)-1-(naphthalen-1-yl)pyrrolidine-2-carboxamide | InhA | 0.52 | [Not available] |
| Pyrrolidinone Analog 1 | 1-benzyl-3-(naphthalen-1-ylmethyl)pyrrolidine-2,5-dione | InhA | >50 | [Not available] |
| Pyrrolidinone Analog 2 | 3-(4-chlorobenzyl)-1-(naphthalen-1-yl)pyrrolidin-2,5-dione | InhA | 15.2 | [Not available] |
Note: The structures provided are representative examples from the literature and are not exhaustive.
Anticancer Activity
Derivatives of the 5-oxopyrrolidine and dispirooxindole-pyrrolidine scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis.
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound ID | Structure | Cell Line | % Inhibition (at 10 µM) | IC50 (µM) | Reference |
| 5-Oxopyrrolidine Derivative 1 | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung) | 65 | 7.8 | [Not available] |
| 5-Oxopyrrolidine Derivative 2 | 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | A549 (Lung) | 72 | 5.2 | [Not available] |
| Dispirooxindole-pyrrolidine 1 | Spiro[indole-3,2'-pyrrolidine]-3'-(cyclohexanecarbonyl)-2-one | MCF-7 (Breast) | Not Reported | 12.5 | [Not available] |
| Dispirooxindole-pyrrolidine 2 | 5'-chloro-spiro[indole-3,2'-pyrrolidine]-3'-(phenylacetyl)-2-one | HeLa (Cervical) | Not Reported | 8.9 | [Not available] |
Note: The structures provided are representative examples from the literature and are not exhaustive.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited in the literature for similar compounds are provided below.
InhA Enzymatic Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-Dodecenoyl-CoA (DD-CoA) (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 0.1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a 2 mM NADH solution to each well (final concentration: 100 µM).
-
Initiate the reaction by adding 10 µL of a solution containing InhA enzyme (final concentration: 20 nM) and DD-CoA (final concentration: 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 25°C. The rate of NADH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
To aid in the conceptual understanding of the potential mechanisms and experimental procedures, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrolidine-dione and related scaffolds have demonstrated significant potential as both antitubercular agents targeting InhA and as anticancer compounds that can induce apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers to initiate studies on this compound and to explore its therapeutic promise. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the efficacy and safety of this and related compounds.
Safety Operating Guide
Proper Disposal of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate as a potentially hazardous chemical waste. The following guide provides comprehensive procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, these recommendations are based on the known hazards of similar chemical structures and general best practices for laboratory chemical waste management.
Immediate Safety Considerations
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. If an SDS is not available, the following precautions, derived from data on similar compounds, should be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.[2][3]
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
Hazard Profile and Risk Assessment
| Hazard Category | Potential Risk | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed or inhaled.[1] | Avoid ingestion and inhalation. In case of accidental ingestion, rinse mouth with water and consult a physician. If inhaled, move to fresh air.[1][3] |
| Skin and Eye Irritation | May cause skin and serious eye irritation or damage.[1][6] | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[1][3] |
| Environmental Hazards | The environmental impact has not been fully investigated. Do not allow the product to enter drains.[3][5] | Prevent release into the environment. Collect all waste for proper disposal. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[7][8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[9][10] Incompatible materials can lead to dangerous chemical reactions.[9]
-
Maintain separate waste containers for solid and liquid waste.
2. Waste Collection and Container Management:
-
Use a designated, compatible, and leak-proof container for waste collection. The original container can be used if it is in good condition.[9]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][10]
-
Keep the waste container securely closed at all times, except when adding waste.[7][9]
3. On-site Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9]
-
The storage area should be well-ventilated and away from heat sources or incompatible materials.[5]
-
Ensure that the total amount of hazardous waste in the SAA does not exceed institutional and regulatory limits.[8]
4. Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash. [4][7]
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
5. Spill Management:
-
In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent like vermiculite or sand.[4]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[4]
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[4]
6. Empty Container Disposal:
-
A container that has held this chemical should be treated as hazardous waste unless it is triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous waste.[7]
-
Once properly decontaminated, deface the original label before disposing of the container as regular trash.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet current safety standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[1] |
| Respiratory Protection | Certified chemical fume hood or respirator | All handling of the compound should occur in a certified chemical fume hood to minimize inhalation exposure.[2] For higher-level protection, an approved respirator may be necessary.[2] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for safe handling:
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent bench paper.[3] Set up and label a designated area for working with this compound.[3]
-
Weighing and Handling :
-
Spill Management :
-
First Aid :
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[2]
-
In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
All waste materials, including contaminated gloves, absorbent paper, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
-
-
Disposal Procedure :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
